Indinavir sulfate ethanolate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H55N5O9S |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;ethanol;sulfuric acid |
InChI |
InChI=1S/C36H47N5O4.C2H6O.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-2-3;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);3H,2H2,1H3;(H2,1,2,3,4)/t28-,29+,31+,32-,33+;;/m1../s1 |
InChI Key |
QDNVAYDEAGXHTB-NOYQBWMBSA-N |
Isomeric SMILES |
CCO.CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Canonical SMILES |
CCO.CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction: HIV-1 Protease as a Therapeutic Target
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The lifecycle of this retrovirus is dependent on several key viral enzymes, making them attractive targets for antiretroviral therapy.[1] One such crucial enzyme is the HIV-1 protease (PR), an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[2][3] This cleavage is a critical step in the viral maturation process, leading to the formation of structural proteins and enzymes essential for producing mature, infectious virions.[4][5] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[3][6] This central role in viral replication has established HIV-1 protease as a prime target for the development of antiviral drugs.[2]
Indinavir Sulfate Ethanolate: A Competitive Inhibitor of HIV-1 Protease
Indinavir is a potent and selective inhibitor of the HIV-1 protease.[7] It is a peptidomimetic hydroxyethylene inhibitor, designed to mimic the transition state of the natural substrate of the HIV-1 protease.[8] The commercially available form, indinavir sulfate, is a white, crystalline powder that is highly soluble in water and methanol.[9]
The mechanism of action of indinavir is based on competitive inhibition.[3] It binds with high affinity and specificity to the active site of the HIV-1 protease, preventing the enzyme from binding to and cleaving the viral polyproteins.[6][8] This binding is characterized by interactions with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site.[8][10] Specifically, the hydroxyl group of indinavir forms hydrogen bonds with these catalytic residues.[8] The terminal phenyl groups of the indinavir molecule contribute to hydrophobic interactions within the binding pocket, enhancing its potency.[8] By occupying the active site, indinavir effectively blocks the enzymatic activity of the protease, leading to the assembly of immature and non-infectious viral particles.[6][7]
Quantitative Analysis of Indinavir's Potency and Pharmacokinetics
The efficacy of indinavir as an HIV-1 protease inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory constants, antiviral activity, and pharmacokinetic properties in humans.
In Vitro Inhibitory Activity
| Parameter | Value | Virus/Enzyme | Reference |
| Ki | 0.52 nM | HIV-1 Protease | |
| Ki | 3.3 nM | HIV-2 Protease | |
| IC50 | Varies (mutant dependent) | HIV-1 (in vitro) | [11] |
| EC95 | 25-100 nM | HIV-infected MT4 lymphoid cells |
Human Pharmacokinetic Parameters (Indinavir alone)
| Parameter | Value | Conditions | Reference |
| Bioavailability | ~65% | Oral administration | [9] |
| Protein Binding | 60% | Plasma | [9] |
| Tmax | ~0.8 hours | Fasting state | [12] |
| Elimination Half-life | 1.8 ± 0.4 hours | - | [9] |
| Metabolism | Hepatic (via CYP3A4) | - | [9] |
| Clearance (CL/F) | 46.8 L/h | Population pharmacokinetic model | [13] |
| Volume of Distribution (V/F) | 82.3 L | Population pharmacokinetic model | [13] |
Human Pharmacokinetic Parameters (Indinavir with Ritonavir)
| Parameter | Value | Conditions | Reference |
| Elimination Half-life | 3.4 hours | Co-administered with ritonavir | [13] |
| Clearance (CL/F) | Decreased by 64% | Co-administered with ritonavir | [13] |
| Cmax (800mg IDV + 100mg RTV) | 7,965 ng/mL | Ethnic Chinese patients | [14] |
| Cmin (800mg IDV + 100mg RTV) | >500 ng/mL (toxic threshold) | Ethnic Chinese patients | [14] |
Development of Resistance
A significant challenge in the long-term use of indinavir is the emergence of drug-resistant strains of HIV-1. Resistance is primarily associated with mutations in the protease gene.[15] Key mutations that confer resistance to indinavir include those at positions M46, V82, and I84.[8][16] The V82A mutation, for example, alters the active site and can reduce the binding affinity of indinavir.[15] The M46L mutation, located in the flexible flap region of the protease, can also contribute to resistance.[16] The accumulation of multiple mutations can lead to high-level resistance.[8]
Experimental Protocols
HIV-1 Protease Inhibition Assay (FRET-based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing a donor-acceptor pair like EDANS/DABCYL)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test compound (Indinavir or other inhibitors)
-
Control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the HIV-1 protease and FRET substrate according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Enzyme Control: HIV-1 protease in assay buffer.
-
Test Compound: HIV-1 protease and serial dilutions of the test compound in assay buffer.
-
Positive Control: HIV-1 protease and a known concentration of the control inhibitor in assay buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm for some substrates) in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.[17]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Cell-Based Anti-HIV Assay (TZM-bl Reporter Gene Assay)
This protocol describes a common cell-based assay to evaluate the antiviral activity of a compound against HIV-1 infection using TZM-bl cells, which express HIV-1 receptors and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Test compound (Indinavir or other antivirals)
-
Control antiviral drug (e.g., Zidovudine)
-
96-well clear-bottom white microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and control drug in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
-
Virus Infection:
-
Add a pre-titered amount of HIV-1 virus stock to each well (except for the cell control wells).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
-
Luminometry:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control (no compound).
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the EC50 value.
-
Simultaneously, a cytotoxicity assay (e.g., XTT or MTT assay) should be performed in parallel to determine the CC50 (50% cytotoxic concentration) of the compound. The therapeutic index (TI) can then be calculated as CC50/EC50.
-
Visualizing the Mechanism and Experimental Workflow
Mechanism of Action of Indinavir
References
- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. What are HIV-1 protease modulators and how do they work? [synapse.patsnap.com]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 9. Indinavir - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of indinavir alone and in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Indinavir at 800, 600, and 400 Milligrams Administered with Ritonavir at 100 Milligrams and Efavirenz in Ethnic Chinese Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral replication.[1][2] As a key component of highly active antiretroviral therapy (HAART), Indinavir works by preventing the cleavage of viral gag-pol polyproteins, which results in the production of immature, non-infectious virions.[1][3][4] This guide provides a comprehensive overview of the essential early-stage in vitro assays required to characterize the pharmacological profile of Indinavir sulfate ethanolate. The subsequent sections detail its physicochemical properties, mechanism of action, permeability, metabolic stability, and cytotoxicity, supported by experimental protocols and quantitative data to aid in drug development and research applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a drug candidate like Indinavir sulfate is crucial for formulation development and predicting its behavior in vivo. Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[5]
Table 1: Physicochemical and Solubility Data for Indinavir Sulfate
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₇N₅O₄ • H₂SO₄ | [4][6] |
| Molecular Weight | 711.9 g/mol | [4][6] |
| Solubility in Water | Very Soluble; 100 mg/mL | [5] |
| Solubility in DMSO | 20 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [6] |
| Solubility in DMF | 14 mg/mL | [6] |
| Solubility in Ethanol | Insoluble |
Mechanism of Action and In Vitro Potency
Indinavir's therapeutic effect stems from its direct inhibition of HIV-1 protease. The virus produces large polyproteins (Gag-Pol) that must be cleaved by the protease enzyme into smaller, functional proteins necessary for assembling new, mature viruses.[1] Indinavir competitively binds to the active site of this enzyme, blocking the cleavage process and halting the viral life cycle.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. HIV protease with indinavir — Biostained Glass [joel-kowit.squarespace.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Indinavir sulfate ethanolate, a critical active pharmaceutical ingredient (API) in antiretroviral therapy. Understanding the solubility of this compound in various solvents is paramount for optimizing crystallization processes, developing robust formulations, and ensuring bioavailability. This document compiles quantitative solubility data, details experimental methodologies, and explores the key factors influencing the dissolution of this compound.
Quantitative Solubility Data
The solubility of this compound has been evaluated in a range of organic solvents and aqueous media. The following tables summarize the available quantitative data to facilitate comparison and aid in solvent selection for various pharmaceutical development processes.
Table 1: Solubility of Indinavir Sulfate in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Room Temperature | ≥15 | [1] |
| Water | Not Specified | 100 | [2] |
| Methanol | Not Specified | Very Soluble | [3][4] |
| Dimethylformamide (DMF) | Not Specified | 14 | |
| Dimethyl sulfoxide (DMSO) | Not Specified | 20 | |
| PBS (pH 7.2) | Not Specified | 10 | |
| Ethanol | Not Specified | Insoluble | [2] |
Note on Ethanol Solubility: There are conflicting reports regarding the solubility of Indinavir sulfate in ethanol. While one source indicates insolubility[2], a detailed study by Hou et al. (2009) provides quantitative, temperature-dependent solubility data, suggesting some degree of solubility. This discrepancy may arise from differences in the specific form of Indinavir sulfate used (e.g., ethanolate vs. other solvates) or the experimental conditions. For practical applications, it is recommended to refer to the temperature-dependent data in Table 2 for ethanol and other alcohols.
Table 2: Temperature-Dependent Solubility of Indinavir Sulfate in Alcohols
The following data is adapted from the study by Hou, G., et al. (2009)[5], which measured the solubility of Indinavir sulfate in several alcohols at temperatures ranging from 278.35 K to 314.15 K (5.2 °C to 41.0 °C).
| Temperature (K) | Temperature (°C) | Ethanol (mg/g of solvent) | 1-Propanol (mg/g of solvent) | 2-Propanol (mg/g of solvent) | 1-Butanol (mg/g of solvent) | 2-Methyl-1-propanol (mg/g of solvent) |
| 278.35 | 5.2 | 1.93 | 1.65 | 1.41 | 1.21 | 1.05 |
| 283.15 | 10.0 | 2.31 | 1.98 | 1.70 | 1.46 | 1.27 |
| 288.15 | 15.0 | 2.76 | 2.37 | 2.04 | 1.75 | 1.52 |
| 293.15 | 20.0 | 3.29 | 2.83 | 2.44 | 2.09 | 1.82 |
| 298.15 | 25.0 | 3.92 | 3.38 | 2.91 | 2.49 | 2.17 |
| 303.15 | 30.0 | 4.67 | 4.03 | 3.47 | 2.97 | 2.59 |
| 308.15 | 35.0 | 5.56 | 4.80 | 4.14 | 3.54 | 3.09 |
| 314.15 | 41.0 | 6.79 | 5.86 | 5.05 | 4.32 | 3.77 |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following section outlines a detailed methodology for the equilibrium solubility determination of Indinavir sulfate, based on the widely used shake-flask method.
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the thermodynamic solubility of a compound, representing the saturation point of a solution in equilibrium with the solid drug.
Materials and Equipment:
-
This compound (crystalline powder, purity >99%)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials or sealed flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of Indinavir sulfate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. The study by Hou et al. (2009) utilized UV-Vis spectrophotometry at a wavelength of 259 nm[5].
-
-
Calculation:
-
Calculate the solubility of Indinavir sulfate in the solvent at the given temperature, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL or g/100g of solvent.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors that can influence the solubility of this compound.
Caption: Experimental workflow for determining the solubility of Indinavir sulfate.
Caption: Factors influencing the solubility of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of Indinavir sulfate ethanolate, a critical protease inhibitor used in the treatment of HIV-1. Understanding the thermal properties and degradation pathways of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration.
Executive Summary
This compound exhibits a multi-step thermal degradation process, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The molecule is susceptible to degradation under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, and photolysis. Key degradation pathways involve the cleavage of the amide bond, leading to the formation of several degradation products. This guide presents a consolidated summary of the quantitative thermal analysis data, detailed experimental protocols for thermal and forced degradation studies, and visual representations of experimental workflows and degradation pathways to facilitate a deeper understanding of the stability characteristics of this compound.
Thermal Stability Analysis
The thermal stability of this compound has been investigated using TGA and DSC to determine its decomposition pattern and thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA curves typically show a multi-stage decomposition process.
Table 1: Summary of TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25–166 | 3.23 - 4.54 | Desolvation (loss of ethanol and/or water) |
| 166–356 | 47.12 - 49.76 | Onset of major thermal decomposition |
| 356–720 | 42.70 - 45.72 | Further decomposition and fragmentation |
Note: The exact temperatures and mass loss percentages can vary slightly between different studies and sample batches.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of a material, such as melting and decomposition. The DSC thermogram of this compound reveals key information about its physical and chemical changes upon heating.
Table 2: Summary of DSC Data for this compound
| Temperature Range (°C) | Thermal Event | Description |
| 70–95 | Endotherm | Associated with desolvation (loss of ethanol/water). |
| 141–149 | Endotherm | Fusion (melting) of the compound.[1] |
| 180–320 | Exotherm | Onset of oxidative decomposition. |
| ~306.6 | Exotherm | Beginning of a two-step decomposition process.[2] |
| 325–350 | Thermal Event | Total decomposition, including the sulfate anion.[2] |
Degradation Profile under Forced Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. Indinavir sulfate has been shown to degrade under hydrolytic, oxidative, and photolytic stress conditions.[2]
Hydrolytic Degradation
Indinavir sulfate is susceptible to hydrolysis under acidic, basic, and neutral conditions.[2] The primary degradation pathway involves the cleavage of the amide bond.
Oxidative Degradation
Exposure to oxidative stress, typically using hydrogen peroxide, leads to the degradation of Indinavir sulfate.[2]
Photolytic Degradation
While found to be relatively stable under photolytic conditions in some studies, other reports indicate that Indinavir sulfate can undergo degradation upon exposure to light.[3]
A comprehensive study identified a total of eight degradation products formed under various stress conditions (acidic, basic, neutral hydrolysis, and oxidation).[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for the thermal and forced degradation analysis of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A combined TGA/DSC instrument is often used to simultaneously measure mass loss and heat flow.
-
Instrument: TGA/DSC analyzer
-
Sample Pan: Typically aluminum or platinum pans.
-
Sample Size: 5-10 mg.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[1]
-
Temperature Range: From ambient temperature up to 720 °C or higher to ensure complete decomposition.[1]
-
Atmosphere: A controlled atmosphere, such as nitrogen or synthetic air, at a constant flow rate (e.g., 50 mL/min).[1]
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and assess the stability-indicating nature of analytical methods.
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Dissolve a known amount of Indinavir sulfate in the acidic solution. The mixture is typically heated (e.g., at 80°C) for a specific duration (e.g., 2 hours) to induce degradation. Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Similar to acid hydrolysis, the drug substance is dissolved in the basic solution and heated to accelerate degradation. Samples are collected, neutralized, and prepared for analysis.
-
Reagent: Purified water.
-
Procedure: The drug substance is dissolved in water and refluxed for a defined period to induce hydrolysis under neutral conditions.
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Indinavir sulfate is treated with a solution of hydrogen peroxide at room temperature for a specified time.
-
Procedure: The drug substance, in solid state or in solution, is exposed to a light source that provides both UV and visible radiation, as per ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control is maintained to differentiate between thermal and photolytic degradation.
Analysis of Degradation Products
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary technique for separating and identifying degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed in an isocratic or gradient elution mode.
-
Detection: UV detection at a specific wavelength (e.g., 260 nm) is used for quantification. Mass spectrometry (LC-MS/MS) is used for the structural elucidation of the degradation products.[2]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the degradation pathway of Indinavir sulfate.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Workflow for Forced Degradation Studies of Indinavir Sulfate.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Indinavir sulfate ethanolate, an active pharmaceutical ingredient (API) used in the treatment of HIV, is known for its pronounced hygroscopic nature. This property presents significant challenges during drug development, formulation, manufacturing, and storage, as moisture uptake can lead to physical and chemical degradation, ultimately impacting the drug's efficacy and safety. This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, detailing its behavior in the presence of moisture, the analytical techniques used for its characterization, and the degradation pathways involved.
Physicochemical Properties and Hygroscopicity
Indinavir sulfate is a white to off-white crystalline or amorphous powder that is soluble in water and ethanol.[1][2] The ethanolate form is particularly susceptible to moisture.[3] Its hygroscopicity is a critical quality attribute that must be carefully controlled.
Impact of Humidity on Physical Form
Exposure to atmospheric moisture can induce significant changes in the solid-state properties of this compound.
-
Polymorphic Conversion: High relative humidity (RH) can trigger the conversion of the pseudo-polymorphic form I to form II.[1] Different polymorphic forms of a drug can exhibit varying solubility, bioavailability, and stability, making such conversions a critical concern.
-
Deliquescence and Amorphization: this compound is known to deliquesce, or dissolve in absorbed atmospheric moisture, at a critical relative humidity (RH) of approximately 60%.[4] Upon subsequent drying, the deliquesced material may not return to its original crystalline form, instead becoming an amorphous solid.[4] Amorphous forms are typically less stable and more hygroscopic than their crystalline counterparts.
Chemical Stability and Degradation
Moisture not only affects the physical form of this compound but can also lead to its chemical degradation.
-
Hydrolysis and Alcoholysis: The presence of water can facilitate the hydrolysis of the amide bond in the Indinavir molecule. Similarly, in the presence of alcohols like the ethanol in the solvate, alcoholysis can occur, leading to the cleavage of the molecule.[5]
-
Accelerated Degradation at Elevated Temperature and Humidity: The degradation of Indinavir sulfate is significantly accelerated at elevated temperatures and humidity. Studies have shown that at temperatures above 40°C and a relative humidity greater than 30%, the sulfate salt undergoes rapid degradation.[3] Conversely, a shelf life of over two years can be achieved if the humidity is maintained below 30% RH.[3]
Quantitative Data on Moisture Sorption
The table below is a representative template of how such data would be presented. The values are illustrative and intended to demonstrate the expected trend for a highly hygroscopic material like this compound.
| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |
| 0 | 0.0 | 0.5 |
| 10 | 0.8 | 1.2 |
| 20 | 1.5 | 2.0 |
| 30 | 2.5 | 3.0 |
| 40 | 4.0 | 4.5 |
| 50 | 6.0 | 6.5 |
| 60 | Deliquescence | Deliquescence |
| 70 | Deliquescence | Deliquescence |
| 80 | Deliquescence | Deliquescence |
| 90 | Deliquescence | Deliquescence |
| Table 1: Illustrative Moisture Sorption Isotherm Data for this compound. Note: These are not experimental values and are for representational purposes only. |
Experimental Protocols for Characterization
A suite of analytical techniques is employed to characterize the hygroscopic nature and stability of this compound.
Dynamic Vapor Sorption (DVS)
Objective: To quantify the amount of water vapor absorbed or desorbed by the sample at different relative humidities.
Methodology:
-
A microbalance continuously measures the mass of the sample.
-
The sample is placed in a chamber with controlled temperature and relative humidity.
-
The relative humidity is incrementally increased from 0% to 95% RH (sorption phase) and then decreased back to 0% RH (desorption phase).
-
The change in mass at each RH step is recorded once equilibrium is reached.
-
A moisture sorption isotherm is generated by plotting the percentage change in mass against the relative humidity.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of the material and detect any changes in polymorphism or conversion to an amorphous state upon exposure to humidity.
Methodology:
-
The sample is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure.
-
Changes in the peak positions and the appearance of a broad halo are indicative of polymorphic transformation and amorphization, respectively.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the material, such as melting point and glass transition temperature, and to detect any phase transitions.
Methodology:
-
A small amount of the sample is placed in an aluminum pan, which is then hermetically sealed.
-
The sample and a reference pan (usually empty) are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram.
Karl Fischer Titration
Objective: To determine the water content of the sample.
Methodology:
-
The sample is dissolved in a suitable solvent (e.g., anhydrous methanol).
-
The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint of the titration is detected potentiometrically or visually.
-
The amount of Karl Fischer reagent consumed is used to calculate the water content of the sample.
Visualizing the Impact of Moisture
The following diagrams illustrate the experimental workflow for hygroscopicity testing and the degradation pathways of this compound.
Conclusion and Recommendations
The hygroscopic nature of this compound is a critical factor that must be managed throughout the drug development lifecycle. Moisture can induce both physical transformations, such as polymorphic changes and amorphization, and chemical degradation through hydrolysis. These changes can have a profound impact on the drug product's quality, stability, and bioavailability.
Therefore, it is imperative for researchers, scientists, and drug development professionals to:
-
Thoroughly characterize the hygroscopicity of this compound early in development using techniques such as DVS.
-
Implement strict humidity controls during manufacturing and storage, ideally maintaining relative humidity below 30%.[3]
-
Utilize appropriate packaging, including desiccants, to protect the drug product from moisture.[6]
-
Conduct comprehensive stability studies under various humidity and temperature conditions to establish the shelf life and appropriate storage conditions for the final drug product.
By understanding and controlling the effects of moisture, the quality and efficacy of drug products containing this compound can be assured.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of indinavir, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indinavir sulfate | HIV Protease | Tocris Bioscience [tocris.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction
Indinavir sulfate is a potent protease inhibitor widely utilized in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][2] Ensuring the quality, efficacy, and safety of the drug product requires a robust and reliable analytical method for its quantification. This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Indinavir sulfate ethanolate in bulk drug and pharmaceutical dosage forms. The method has been validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4]
Materials and Methods
Instrumentation A Shimadzu SPD series HPLC system equipped with a UV detector was utilized for this analysis.[3] Data acquisition and processing were performed using compatible software.
Chemicals and Reagents this compound reference standard was of pharmaceutical grade. HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and orthophosphoric acid were used.[3][4]
Chromatographic Conditions The chromatographic separation was achieved on a Zodiac ODS Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size).[3] The mobile phase consisted of a filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v).[3] The flow rate was maintained at 1.0 mL/min, and the injection volume was 10 µL.[3][4] The detection was carried out at a wavelength of 260 nm.[3] The retention time for Indinavir was observed to be approximately 2.96 minutes.[3]
Preparation of Solutions
-
Phosphate Buffer (pH 5.5): Prepared by mixing appropriate volumes of a solution of potassium dihydrogen phosphate (13.61 g/L in water) and a solution of disodium hydrogen phosphate (35.81 g/L in water), with 96.4 ml of the former and 3.6 ml of the latter.[3]
-
Standard Stock Solution (400 µg/mL): 40 mg of this compound reference standard was accurately weighed and dissolved in 100 mL of the mobile phase.[3]
-
Sample Stock Solution (600 µg/mL): The powder from capsules equivalent to 60 mg of Indinavir was dissolved in 100 mL of the mobile phase.[3]
-
Working Standard and Sample Solutions: Further dilutions were made from the stock solutions to achieve the desired concentrations for analysis.[3]
Method Validation
The developed method was validated for linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3][4]
-
Linearity: The linearity of the method was established by analyzing a series of concentrations of this compound. A linear response was observed in the concentration range of 48 µg/mL to 112 µg/mL, with a correlation coefficient (r²) of 0.990.[3] Another study showed a linear response in the range of 20-100 µg/ml with an r² of approximately 0.9999.[4][5]
-
Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. The percentage relative standard deviation (%RSD) for the peak areas of six replicate injections was found to be within the acceptable limits (typically not more than 2%).[3][4]
-
Accuracy: The accuracy of the method was determined by recovery studies. The percentage recovery of Indinavir sulfate was found to be in the range of 98.36% to 101.74%.[3] Another study reported recovery within 98.0% to 102.0%.[4][5]
-
Robustness: The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min) and detection wavelength (±2 nm).[3] The method was found to be robust as the variations did not significantly affect the results.[3]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.24 µg/mL and 0.73 µg/mL, respectively, indicating the high sensitivity of the method.[4][5]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed under various stress conditions, including acid hydrolysis, alkali hydrolysis, oxidation, and thermal degradation.[6][7] The method was able to effectively separate the degradation products from the main drug peak, demonstrating its specificity.[8]
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 48 - 112 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.990 | [3] |
| Linearity Range | 20 - 100 µg/mL | [4][5] |
| Correlation Coefficient (r²) | ~0.9999 | [4][5] |
| Accuracy (% Recovery) | 98.36 - 101.74% | [3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [4][5] |
| Precision (%RSD) | < 2% | [3][4] |
| Limit of Detection (LOD) | 0.24 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.73 µg/mL | [4][5] |
| Retention Time | ~2.96 minutes | [3] |
| Retention Time | ~2.469 minutes | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh 40 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 400 µg/mL.[3]
-
From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.
-
-
Sample Solution Preparation:
-
Weigh and finely powder the contents of at least 20 capsules.
-
Transfer an amount of powder equivalent to 60 mg of Indinavir to a 100 mL volumetric flask.[3]
-
Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume to 100 mL with the mobile phase.[3]
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a suitable concentration for analysis.
-
Protocol 2: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 260 nm.[3]
-
Inject 10 µL of the blank (mobile phase), followed by the standard and sample solutions.[3][4]
-
Record the chromatograms and calculate the peak areas.
-
Quantify the amount of Indinavir sulfate in the sample by comparing its peak area with that of the standard.
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 60°C for 2 hours. Neutralize the solution before injection.
-
Alkali Hydrolysis: Treat the drug substance with 0.1N NaOH at 60°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Analyze all the stressed samples using the developed HPLC method.
Visualization of Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation of this compound.
References
- 1. Indinavir Sulfate - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Indinavir sulfate ethanolate, a potent HIV-1 protease inhibitor, in in vitro cell culture models of HIV infection. This document includes detailed protocols for key experimental assays, a summary of its biological activity, and a description of its mechanism of action.
Introduction
Indinavir is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors.[1][2][3] Inhibition of this enzyme results in the production of immature, non-infectious viral particles.[4] Indinavir is active against both acutely and chronically infected cells. These protocols are designed to guide researchers in evaluating the antiviral efficacy and cytotoxicity of this compound in relevant cell culture systems.
Mechanism of Action
Indinavir binds to the active site of the HIV-1 protease, preventing the processing of the Gag and Gag-Pol polyproteins. This disruption of the viral lifecycle leads to the formation of immature virions that are incapable of infecting new cells.[1][2][5] Resistance to Indinavir is primarily associated with mutations within the protease gene, which can alter the binding affinity of the inhibitor.[2]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against HIV-1 in various cell lines. Note: Specific IC50 and CC50 values for this compound can vary depending on the HIV-1 strain, cell line, and specific experimental conditions. The data presented here is a representative summary from available literature.
| Cell Line | Assay Type | Parameter | Value (nM) |
| Various Lymphoblastic & Monocytic Cell Lines | Antiviral Activity | IC95 | 25 - 100 |
| MT-4 | Antiviral Activity | IC50 | Data not available in the searched literature |
| CEM-SS | Antiviral Activity | IC50 | Data not available in the searched literature |
| PBMCs | Antiviral Activity | IC50 | Data not available in the searched literature |
| MT-4 | Cytotoxicity | CC50 | Data not available in the searched literature |
| CEM-SS | Cytotoxicity | CC50 | Data not available in the searched literature |
| PBMCs | Cytotoxicity | CC50 | Data not available in the searched literature |
Experimental Protocols
Preparation of this compound Stock Solution
Indinavir sulfate is soluble in water and DMSO.[6][7]
-
To prepare a 10 mM stock solution, dissolve 7.12 mg of Indinavir sulfate (MW: 711.88 g/mol ) in 1 mL of sterile, nuclease-free water or DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Antiviral Activity Assay (p24 Antigen ELISA)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
HIV-infected cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium
-
This compound stock solution
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 1000 nM, with 2-fold serial dilutions.
-
Infection and Treatment:
-
Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Immediately add 100 µL of the diluted this compound to the appropriate wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes. Carefully collect 150 µL of the cell culture supernatant from each well without disturbing the cell pellet.
-
p24 ELISA:
-
Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit.
-
Briefly, add diluted supernatants and p24 standards to the antibody-coated microplate wells.[8][9][10][11][12]
-
Incubate, wash, and add the detection antibody and substrate as per the kit protocol.[8][9][10][11][12]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of viral inhibition for each Indinavir concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Indinavir concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cell line (e.g., MT-4, CEM-SS, or PBMCs)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. The concentration range should be higher than that used for the antiviral assay (e.g., starting from 100 µM).
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include a "cell control" (cells with medium only, no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (3-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each Indinavir concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the Indinavir concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Indinavir and the experimental workflows.
Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.
Caption: Workflow for Antiviral Activity (p24) Assay.
Caption: Indinavir's Effect on the MAPK Signaling Pathway.
References
- 1. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. goldengatebio.com [goldengatebio.com]
- 8. en.hillgene.com [en.hillgene.com]
- 9. pishtazteb.com [pishtazteb.com]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. journals.physiology.org [journals.physiology.org]
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction Indinavir sulfate is a potent and selective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the protease's active site, Indinavir prevents the cleavage of viral gag-pol polyprotein precursors, which results in the formation of immature, non-infectious viral particles.[2][3][4][5] This mechanism makes it a key component in highly active antiretroviral therapy (HAART).[1][6] For laboratory research, the accurate and consistent preparation of Indinavir sulfate stock solutions is paramount to ensure the reproducibility and reliability of experimental results. This document provides detailed protocols for the preparation, storage, and handling of Indinavir sulfate ethanolate stock solutions.
2.0 Physicochemical and Solubility Data Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[4][7] Its hygroscopic nature necessitates careful handling and storage to prevent moisture absorption, which can impact compound stability and weighing accuracy.[8][9]
Table 1: Physicochemical Properties of Indinavir Sulfate
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₃₆H₄₇N₅O₄ • H₂SO₄ | [4][5][8] |
| Molecular Weight | 711.88 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder |[4][7][8] |
Table 2: Solubility of Indinavir Sulfate in Common Research Solvents
| Solvent | Maximum Concentration | References |
|---|---|---|
| DMSO | ≥100 mg/mL (~140 mM) | [10][11] |
| Water | >100 mg/mL (~140 mM) | [12] |
| Methanol | Very Soluble | [4][5][8] |
| Ethanol | Insoluble |[11] |
3.0 Safety and Handling Indinavir sulfate is classified as harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] All handling of the powdered compound should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation and the formation of dust or aerosols.[13][14]
4.0 Experimental Protocols
4.1 Protocol 1: Preparation of a 100 mM Stock Solution in DMSO This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept below a cytotoxic threshold (typically <0.5%).
Materials:
-
This compound powder (MW: 711.88 g/mol )
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-calculation: Determine the mass of Indinavir sulfate needed. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = (Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )) * 1000 (mg/g)
-
Mass (mg) = (0.1 mol/L * 0.001 L * 711.88 g/mol ) * 1000 = 71.19 mg
-
-
Weighing: In a chemical fume hood, accurately weigh 71.19 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly. If necessary, use a sonicator bath for short intervals to aid dissolution until the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.[11]
-
Storage: Store the aliquots as recommended in Table 3.
4.2 Protocol 2: Preparation of a 100 mg/mL Stock Solution in Water Given its high water solubility, an aqueous stock is ideal for experiments sensitive to organic solvents.
Materials:
-
This compound powder
-
Nuclease-free or sterile deionized water
-
Sterile conical tubes and cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 100 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile deionized water to the tube.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The resulting solution should be clear.
-
Aliquoting: Dispense the aqueous stock solution into single-use aliquots in sterile cryovials.
-
Storage: Store the aliquots as recommended in Table 3. Note that aqueous solutions may have a shorter stable shelf-life than DMSO stocks.
5.0 Storage and Stability Proper storage is critical to maintain the integrity of Indinavir sulfate. The compound is hygroscopic and should be protected from moisture.[7][9]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | References |
|---|---|---|---|---|
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container with desiccant. | [11][14] |
| In Solvent (-80°C) | -80°C | Up to 1 year | Recommended for long-term storage of aliquots. | [11][14] |
| In Solvent (-20°C) | -20°C | Up to 1 month | Suitable for short-term storage. |[11][14] |
Visualized Workflows and Mechanisms
Diagram 1: Stock Solution Preparation Workflow The following diagram outlines the standard procedure for safely preparing Indinavir sulfate stock solutions for research use.
Caption: Workflow for preparing Indinavir sulfate stock solution.
Diagram 2: Mechanism of Action of Indinavir Indinavir functions by directly inhibiting the action of HIV protease, a key enzyme in the viral maturation process.
Caption: Indinavir inhibits HIV protease, blocking viral maturation.
References
- 1. What is Indinavir Sulfate used for? [synapse.patsnap.com]
- 2. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 7. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. Indinavir sulfate | 157810-81-6 [amp.chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Indinavir Sulfate|157810-81-6|MSDS [dcchemicals.com]
Troubleshooting & Optimization
Welcome to the technical support center for Indinavir Sulfate Ethanolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of this compound in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and how does pH affect it?
A1: Indinavir sulfate is described as being very soluble in water.[1][2][3] One source specifies its solubility in water as 100 mg/mL.[4] Another source indicates a solubility of 50 mg/mL in water. The free base, in contrast, has very low aqueous solubility, approximately 19 μg/mL at a pH of 6.9.[5] The solubility of Indinavir is pH-dependent. The sulfate salt was developed to improve solubility, and it is most soluble in acidic conditions.[5]
Q2: I am observing variable dissolution results. What are the common causes?
A2: Variability in dissolution testing can stem from several factors. These include inconsistencies in the preparation of the dissolution medium, such as incorrect buffer composition or pH.[6][7] Equipment setup and operational errors, like improper paddle/basket height or vessel centering, can also contribute.[8] Additionally, the physical properties of the Indinavir sulfate itself, such as particle size and crystalline form, can influence the dissolution rate. Finally, issues with the analytical method used to quantify the dissolved drug, including filtration problems or incorrect calculations, can lead to erroneous results.[8]
Q3: Can co-solvents be used to improve the solubility of this compound?
A3: While Indinavir sulfate is considered very soluble in water, its solubility in ethanol is reported as insoluble.[4] In practice, mixtures of water with other miscible solvents can be used to modulate its solubility. However, for oral formulations, the focus is often on creating a favorable microenvironment for dissolution in the gastrointestinal tract rather than relying on high concentrations of co-solvents.
Q4: What advanced formulation strategies can be employed to enhance the dissolution of Indinavir Sulfate?
A4: For challenging cases or to further optimize drug delivery, several advanced formulation strategies can be utilized. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Indinavir sulfate in a polymeric carrier in an amorphous state can significantly increase its apparent solubility and dissolution rate.[9][10][11][12]
-
Inclusion Complexation with Cyclodextrins: Encapsulating the Indinavir molecule within a cyclodextrin host can enhance its solubility and dissolution.[13][14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach can effectively solubilize poorly soluble drugs and enhance their absorption.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or Incomplete Dissolution | Incorrect pH of the dissolution medium. Indinavir sulfate has higher solubility in acidic conditions. | Verify the pH of your dissolution medium. For optimal dissolution, an acidic medium such as 0.1 M hydrochloric acid is recommended.[17][18] |
| Inadequate agitation. | Ensure the dissolution apparatus is properly calibrated and the stirring speed is appropriate. For capsule formulations, a basket apparatus at 100 rpm has been shown to be effective.[17][18] | |
| Drug degradation in the dissolution medium. | Assess the stability of Indinavir sulfate in your chosen medium over the duration of the experiment.[6][7] | |
| High Variability in Dissolution Profiles | Inconsistent sample introduction or sampling technique. | Standardize the method of introducing the sample into the dissolution vessel and the location and technique for withdrawing samples.[8] |
| Improper degassing of the dissolution medium. Bubbles on the surface of the drug product can hinder dissolution. | Ensure the dissolution medium is properly degassed before use.[6][7] | |
| Precipitation of the Drug After Initial Dissolution | Supersaturation followed by crystallization. This can occur with amorphous solid dispersions. | Consider the inclusion of a precipitation inhibitor in the formulation, such as HPMC. |
| Change in pH leading to decreased solubility. | If the experimental setup involves a change in pH, this may cause the drug to precipitate if it moves to a pH range where it is less soluble. |
Quantitative Data Summary
Table 1: Solubility of Indinavir Sulfate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very soluble | [1][2][3] |
| Water | 100 mg/mL | [4] |
| Water | 50 mg/mL | |
| Methanol | Very soluble | [2][3] |
| DMSO | 100 mg/mL (140.47 mM) | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Indinavir Sulfate by Solvent Evaporation
This protocol describes a general method for preparing an ASD of Indinavir sulfate using a polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC)
-
Organic Solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the calculated amounts of Indinavir sulfate and the chosen polymer in a suitable organic solvent. Ensure complete dissolution.
-
The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
The resulting solid film is further dried in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The dried solid dispersion is then collected and can be milled or sieved to obtain a powder of uniform particle size.
-
Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Diagram 1: Workflow for Preparing an Amorphous Solid Dispersion (ASD)
Caption: A flowchart illustrating the key steps in the preparation of an amorphous solid dispersion of Indinavir sulfate using the solvent evaporation method.
Protocol 2: Preparation of an Indinavir Sulfate-Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines the preparation of an inclusion complex of Indinavir sulfate with a cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Cyclodextrin (e.g., β-CD, HP-β-CD)
-
Ethanol/Water mixture (e.g., 50% v/v)
-
Mortar and Pestle
-
Oven
Procedure:
-
Determine the molar ratio of Indinavir sulfate to cyclodextrin (e.g., 1:1, 1:2).
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of the ethanol/water mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Slowly add the Indinavir sulfate to the paste while continuously kneading for a specified time (e.g., 60 minutes).
-
The resulting kneaded mass is then dried in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.
-
The dried complex is pulverized using the pestle and passed through a sieve to obtain a fine powder.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and XRPD.[15][19][20]
Diagram 2: Signaling Pathway for Cyclodextrin Inclusion Complexation
Caption: A diagram showing the formation of an Indinavir sulfate-cyclodextrin inclusion complex through the kneading process.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Indinavir Sulfate
This protocol provides a general framework for developing a liquid SEDDS formulation for Indinavir sulfate.
Materials:
-
This compound
-
Oil (e.g., Capmul MCM, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of Indinavir sulfate in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio from the phase diagram.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.
-
Add the required amount of Indinavir sulfate to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a specified volume of water or buffer (e.g., 250 mL) with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution Studies: Perform dissolution testing of the SEDDS formulation in a suitable medium to evaluate the drug release profile.
-
Diagram 3: Logical Relationship in SEDDS Formulation Development
Caption: A logical workflow for the development and characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for Indinavir sulfate.
Protocol 4: Quantification of Indinavir Sulfate by RP-HPLC
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Indinavir sulfate in dissolution media.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v).[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection Wavelength: 260 nm.[21]
-
Injection Volume: 20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Indinavir sulfate of a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Withdraw samples from the dissolution vessels at predetermined time points.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF syringe filter).
-
Dilute the filtered samples with the mobile phase to bring the concentration within the range of the standard curve.
-
-
Chromatographic Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of Indinavir sulfate in the samples by comparing their peak areas with the calibration curve.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific parameters based on their experimental setup and objectives.
References
- 1. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization and statistical evaluation of dissolution tests for indinavir sulfate capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrpc.com [ijrpc.com]
- 20. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijcpa.in [ijcpa.in]
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the inherent hygroscopicity of Indinavir sulfate ethanolate in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues related to the hygroscopicity of this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Physical Instability: Caking, clumping, or liquefaction of the powder. | High ambient relative humidity (RH).Improper storage conditions. | Maintain RH below 30% in the processing and storage areas.[1] Use dehumidifiers or glove boxes with controlled humidity.Store this compound in tightly sealed containers with a desiccant.[2][3] |
| Chemical Degradation: Loss of potency or formation of impurities. | Moisture-induced chemical reactions (e.g., hydrolysis).Elevated temperature in the presence of moisture. | Conduct all handling and formulation steps in a controlled low-humidity environment.[1][4]Avoid exposure to temperatures above 40°C, especially when RH is high.[1] |
| Inconsistent Analytical Results: Variability in weighing, dissolution, or content uniformity. | Adsorption of atmospheric moisture leading to weight changes.Moisture-induced changes in solid-state properties affecting solubility. | Equilibrate the sample in a controlled humidity environment before weighing.Use analytical techniques that are less sensitive to moisture or perform them under controlled conditions. |
| Poor Flowability and Processing Issues: Powder sticking to equipment during handling and formulation. | Increased inter-particle adhesion due to moisture uptake. | Implement a dry granulation formulation process.[1]Co-process with excipients that improve flowability and reduce hygroscopicity, such as lactose monohydrate or microcrystalline cellulose.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This compound is known to be excessively hygroscopic.[1] This moisture uptake can lead to several problems in the lab, including:
-
Physical instability: The powder can cake, clump, or even deliquesce (turn into a liquid).[8]
-
Chemical degradation: The presence of water can accelerate chemical degradation, reducing the drug's potency.[1]
-
Handling and processing difficulties: Hygroscopic powders can have poor flow properties, making them difficult to handle and formulate accurately.[9]
-
Alteration of physical form: Moisture can induce a change in the crystalline structure, potentially affecting its solubility and bioavailability.[1]
Q2: What are the ideal storage and handling conditions for this compound?
A2: To minimize moisture absorption, this compound should be stored and handled under controlled environmental conditions.
-
Relative Humidity (RH): Maintain the ambient relative humidity below 30%.[1]
-
Temperature: Store at controlled room temperature (15-30°C) and avoid elevated temperatures, especially in combination with high humidity.[1][3]
-
Packaging: Keep the compound in its original, tightly sealed container with the desiccant.[3] For laboratory use, transfer to smaller, airtight containers with a fresh desiccant for daily use.
Q3: How can I formulate this compound to reduce its hygroscopicity?
A3: Several formulation strategies can be employed to mitigate the hygroscopicity of this compound:
-
Dry Granulation: This technique avoids the use of water and can improve the flowability and stability of the formulation. A dry granulation process was developed for the commercial formulation of Indinavir sulfate.[1]
-
Co-processing with Excipients: Blending this compound with certain excipients can protect the drug from moisture.[5] Common choices include:
-
Lactose Monohydrate: This excipient has a lower affinity for water compared to the anhydrous form and can help stabilize hygroscopic drugs.[10]
-
Microcrystalline Cellulose (MCC): MCC has good moisture-wicking properties and can improve the physical stability of the formulation.
-
Hydrophobic Excipients: Incorporating hydrophobic materials like magnesium stearate can help repel moisture.[10]
-
-
Film Coating: Applying a moisture-barrier film coat to tablets or granules can provide a physical barrier against environmental moisture.[9]
-
Encapsulation: Enclosing the drug in a capsule can offer a degree of protection, especially if low-moisture-content capsules are used.[11]
Q4: How can I assess the hygroscopicity of my this compound sample or formulation?
A4: The most common and accurate method for assessing hygroscopicity is Dynamic Vapor Sorption (DVS) . This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature. The resulting data provides a moisture sorption isotherm, which characterizes the material's hygroscopic behavior.[12][13]
Experimental Protocols
Protocol 1: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantitatively assess the hygroscopicity of this compound or its formulations.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into DVS)
-
This compound sample (5-10 mg)
-
Nitrogen gas supply (dry)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments) from 0% to 90% RH at 25°C. At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH at 25°C, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm. The amount of water sorbed at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity according to the European Pharmacopoeia.
Protocol 2: Preparation of a Co-processed Formulation with Reduced Hygroscopicity
Objective: To prepare a laboratory-scale batch of this compound co-processed with lactose monohydrate to mitigate hygroscopicity.
Materials and Equipment:
-
This compound
-
Lactose monohydrate
-
Mortar and pestle or a low-shear blender
-
Spatula
-
Weighing balance
-
Controlled humidity chamber or glove box (RH < 30%)
Methodology:
-
Environment Control: Perform all steps within a controlled humidity environment (RH < 30%).
-
Weighing: Accurately weigh the desired amounts of this compound and lactose monohydrate (e.g., a 1:1 ratio by weight as a starting point).
-
Blending: Transfer the powders to a mortar or a low-shear blender.
-
Co-processing: Gently blend the powders for a sufficient time (e.g., 15-20 minutes) to ensure a homogenous mixture. Avoid high-energy mixing that could generate heat or alter the physical form of the drug.
-
Storage: Immediately transfer the co-processed mixture to a tightly sealed container with a desiccant.
-
Characterization: Evaluate the hygroscopicity of the co-processed mixture using the DVS protocol (Protocol 1) and compare it to the pure this compound.
Data Presentation
The following table summarizes the hygroscopicity classification according to the European Pharmacopoeia, which can be used to categorize your sample based on DVS data.
| Hygroscopicity Classification | Weight Increase at 25°C and 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Data sourced from the European Pharmacopoeia.
Visualizations
Caption: Experimental workflow for hygroscopicity assessment using DVS.
Caption: Decision tree for selecting a hygroscopicity mitigation strategy.
References
- 1. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Desolvation behavior of indinavir sulfate ethanol and follow-up by terahertz spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Formulation and Evaluation of Indinavir Sulfate Capsules by novel technology using QbD approach [ijamscr.com]
- 11. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 12. aqualab.com [aqualab.com]
- 13. mt.com [mt.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and characterization of Indinavir sulfate ethanolate degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical stress conditions applied in forced degradation studies of Indinavir sulfate?
Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the intrinsic stability of Indinavir sulfate.[1] Based on ICH guidelines, the following conditions are typically employed:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Neutral Hydrolysis: Refluxing the drug in water.
-
Oxidative Degradation: Treating the drug with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[2][3]
-
Thermal Degradation: Exposing the solid drug to dry heat (e.g., 105°C for 6 hours).[4]
-
Photodegradation: Exposing the drug solution or solid drug to UV and fluorescent light.[5]
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
Unexpected peaks in your chromatogram likely represent degradation products or process-related impurities. Common impurities and degradation products for Indinavir include:
-
N-dealkylated indinavir [6]
-
Hydroxy-indinavir positional isomers [6]
-
N-oxide species [6]
-
Desisopropyl variants [6]
-
Minor ring-modified degradation products [6]
-
Products of hydrolysis and oxidation [2]
-
Ethyl sulfate , a process-related impurity from the synthesis of Indinavir sulfate in ethanol.[7]
To identify these peaks, techniques like LC-MS/MS are essential for structural elucidation.[2][6]
Q3: How can I achieve effective separation of Indinavir from its degradation products?
A robust stability-indicating analytical method is required. Both HPLC and HPTLC methods have been successfully developed for this purpose.
-
For HPLC: A reversed-phase (RP-HPLC) method using a C18 column is common.[8] A mobile phase consisting of a buffer (e.g., phosphate buffer pH 5.5 or 20mM ammonium acetate) and an organic modifier (e.g., a mixture of acetonitrile and methanol) typically provides good resolution.[2][8]
-
For HPTLC: A method using silica gel 60F-254 plates with a solvent system like carbon tetrachloride/chloroform/methanol/10% v/v ammonia has been shown to effectively separate the drug from its degradation products.[5]
Q4: What are the primary degradation pathways for Indinavir?
Indinavir sulfate is susceptible to degradation under several conditions:
-
Hydrolysis: It degrades under acidic, basic, and neutral conditions.[2] A key hydrolytic degradation pathway is lactonization.[9]
-
Oxidation: The molecule is susceptible to oxidative stress.[2] The cytochrome P450 enzyme CYP3A4 is the major enzyme responsible for its oxidative metabolism in vivo, leading to metabolites like pyridine N-oxidation and para-hydroxylation products.[10][11]
-
Photolysis and Thermal Stress: Degradation has also been observed under photolytic and thermal stress conditions.[5]
Q5: My results from oxidative degradation studies are inconsistent. What should I check?
Inconsistent results in oxidative degradation can stem from several factors:
-
Concentration of Oxidizing Agent: The concentration of hydrogen peroxide can significantly impact the extent of degradation. Studies have shown that 3% and 6% H₂O₂ might be ineffective, while 30% H₂O₂ causes degradation.[3] Ensure the concentration is appropriate and consistent.
-
Reaction Time and Temperature: The duration of exposure and the temperature at which the experiment is conducted are critical. Ensure these parameters are tightly controlled across experiments.
-
Purity of Reagents: The purity of the hydrogen peroxide and solvents used can affect the reaction. Use high-purity reagents to avoid introducing confounding variables.
-
Sample Matrix Effects: If you are analyzing a formulated product, excipients could interact with the drug or the oxidizing agent. Analyze a pure drug standard under the same conditions as a control.
Q6: What are the key validation parameters for a stability-indicating HPLC method for Indinavir sulfate analysis?
According to ICH guidelines, a validated stability-indicating method should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is shown by resolving the drug peak from all degradant peaks.[5][12]
-
Linearity: A linear relationship between the concentration and the detector response over a specified range.[5][8]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[8][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.[5]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Q7: How can I identify and characterize unknown degradation products?
A combination of hyphenated analytical techniques is the most effective approach:
-
LC-MS/MS: This is the primary tool for this task. It separates the degradation products and provides mass-to-charge ratio (m/z) data for the parent ion and its fragments. This fragmentation pattern is crucial for proposing a chemical structure.[2]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which helps in confirming the elemental composition of the degradation products.[2]
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR (Nuclear Magnetic Resonance) spectroscopy can provide definitive structural information.[6]
Q8: Are there any critical process-related impurities I should monitor for in Indinavir sulfate?
Yes, ethyl sulfate is a known process-related impurity. Indinavir sulfate is prepared by dissolving the Indinavir base in anhydrous ethanol and treating it with sulfuric acid. At ambient temperatures, ethanol and sulfuric acid can react to form monoethylsulfate (ethyl sulfate). To minimize its formation, this manufacturing step is typically performed at temperatures below 0°C. It is important to monitor the level of this impurity in the final drug product.[7] An ion chromatography (IC) method can be used for its determination.[7]
Quantitative Data Summary
Table 1: Summary of Forced Degradation Conditions and Results for Indinavir Sulfate
| Stress Condition | Reagent/Parameter | Duration/Temp | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours / Reflux | Degradation observed | [2] |
| Base Hydrolysis | 0.1 M NaOH | 1 hour / RT | Degradation observed | [2] |
| Neutral Hydrolysis | Water | 12 hours / Reflux | Degradation observed | [2] |
| Oxidative | 30% H₂O₂ | 24 hours / RT | Degradation observed | [2] |
| Photolytic | UV/Fluorescent Light | - | Degradation observed | [5] |
| Dry Heat | Solid Drug | 6 hours / 105°C | Degradation observed | [4][5] |
Table 2: Example RP-HPLC Method Parameters for Indinavir Sulfate
| Parameter | Condition | Reference |
| Column | Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm) | [8] |
| Mobile Phase | Phosphate Buffer (pH 5.5) : Acetonitrile : Methanol (50:30:20 v/v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 260 nm | [8] |
| Retention Time | ~2.96 minutes | [8] |
| Linearity Range | 48 - 112 µg/mL | [8] |
| Correlation Coeff. | 0.990 | [8] |
| % Recovery | 98.36% - 101.74% | [8] |
Table 3: Example HPTLC Method Parameters for Indinavir Sulfate
| Parameter | Condition | Reference |
| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 | [5] |
| Mobile Phase | Carbon tetrachloride : Chloroform : Methanol : 10% v/v Ammonia (4:4.5:1.5:0.05 v/v/v/v) | [5] |
| Detection | Densitometric analysis at 260 nm | [5] |
| Rf Value | 0.43 ± 0.02 | [5] |
| Linearity Range | 100 - 6000 ng/spot | [5] |
| LOD | 40 ng/spot | [5] |
| LOQ | 120 ng/spot | [5] |
Table 4: Common Degradation Products and Impurities of Indinavir
| Impurity/Degradant Type | Analytical Approach for Identification | Reference |
| Hydrolytic Degradation Products | LC-MS/MS, HRMS | [2] |
| Oxidative Degradation Products | LC-MS/MS, HRMS | [2] |
| N-dealkylated, Hydroxy-isomers, N-oxides | LC-MS | [6] |
| Ethyl Sulfate (Process Impurity) | Ion Chromatography (IC) | [7] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
-
Preparation of Stock Solution: Accurately weigh and dissolve Indinavir sulfate in a suitable solvent (e.g., a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl). Reflux the mixture for a specified period (e.g., 8 hours). Cool, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute to a final concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH). Keep the mixture at room temperature for a specified period (e.g., 1 hour). Neutralize with an appropriate acid (e.g., 0.1 M HCl) and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and an oxidizing solution (e.g., 30% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 24 hours) and dilute for analysis.
-
Thermal Degradation: Place the solid drug powder in an oven maintained at a high temperature (e.g., 105°C) for a set duration (e.g., 6 hours). After exposure, dissolve the powder in a suitable solvent and dilute for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., HPLC, HPTLC).
Protocol 2: Stability-Indicating RP-HPLC Method
-
Chromatographic System: Use an HPLC system with a UV detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[8]
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for example, a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 ratio.[8]
-
Standard Preparation: Prepare a standard solution of Indinavir sulfate of known concentration (e.g., 80 µg/mL) in the mobile phase.[8]
-
Sample Preparation: Prepare the sample solution (from forced degradation studies or stability samples) by dissolving and diluting it in the mobile phase to a concentration within the method's linear range.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the detection wavelength to 260 nm.[8]
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions. Record the chromatograms and calculate the amount of Indinavir and the percentage of degradation by comparing peak areas.
Protocol 3: LC-MS/MS Analysis for Characterization of Degradation Products
-
Sample Preparation: Use the solutions generated from the forced degradation studies.
-
LC Separation: Perform chromatographic separation using an LC system coupled to the mass spectrometer. A C18 column is often suitable.[2] The mobile phase should be volatile, such as 20mM ammonium acetate and acetonitrile, to be compatible with the MS detector.[2]
-
MS Detection: Operate the mass spectrometer in a positive or negative ion mode. Perform a full scan to identify the m/z of the parent ions of the degradation products.
-
MS/MS Fragmentation: Select the parent ions of the unknown peaks for collision-induced dissociation (CID) to generate fragment ions.
-
Structure Elucidation: Analyze the fragmentation patterns. The mass differences between the parent ion and the fragment ions provide clues about the loss of specific functional groups, allowing for the proposal of a chemical structure for the degradation product.[2]
-
Confirmation: If available, use HRMS to confirm the elemental composition of the proposed structures.[2]
Visualizations
Caption: Workflow for forced degradation studies of Indinavir sulfate.
Caption: Major degradation pathways for Indinavir sulfate.
Caption: Logical workflow for identifying unknown degradation products.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. ijcpa.in [ijcpa.in]
- 9. Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability-indicating HPLC method for the determination of darunavir ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the HPLC analysis of Indinavir Sulfate Ethanolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic method for the best possible peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of Indinavir sulfate is a reversed-phase HPLC method. Based on published literature, a common set of initial parameters would be a C18 column with a mobile phase consisting of a phosphate or ammonium acetate buffer and acetonitrile, at a flow rate of around 1.0 mL/min, with UV detection at approximately 260 nm.[1][2]
Q2: What are the common degradation pathways for Indinavir sulfate that I should be aware of?
A2: Indinavir sulfate is known to degrade under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[3] It is relatively stable under photolytic (light) and thermal (heat) stress.[3] Therefore, it is crucial to control the pH of your sample and mobile phase and to be aware of potential oxidative degradation. The degradation can lead to the formation of multiple byproducts that may interfere with the main peak.[3][4]
Q3: My Indinavir peak is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing for a basic compound like Indinavir is often due to secondary interactions with residual silanols on the silica-based column packing. To mitigate this, you can try:
-
Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanols and reduce the interaction.
-
Using a Different Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce tailing.
-
Adding an Amine Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can block the active silanol sites.
Q4: I am not getting adequate resolution between the Indinavir peak and a closely eluting impurity. What steps can I take?
A4: To improve the resolution between closely eluting peaks, you can systematically adjust the following parameters:
-
Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often effectively separate closely eluting compounds.
-
Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl or cyano column) can alter the selectivity of the separation.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate sample solvent. | 1. Reduce the concentration or injection volume of your sample. 2. Adjust the mobile phase pH or use an end-capped column. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction or leaks. 4. Inadequate column equilibration. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure a steady flow rate. 4. Equilibrate the column with at least 10-15 column volumes of the mobile phase before injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. | 1. Use fresh, high-purity solvents and sample diluents. 2. Implement a needle wash step in your injection sequence. 3. Keep the autosampler tray cool and analyze samples promptly after preparation. |
| Loss of Resolution | 1. Column degradation. 2. Change in mobile phase pH or composition. 3. Co-elution with a degradation product. | 1. Replace the column or use a guard column to protect it. 2. Prepare fresh mobile phase and verify the pH. 3. Perform forced degradation studies to identify potential degradants and adjust the method to separate them. |
Data Presentation: HPLC Method Parameters
The following tables summarize typical HPLC parameters used for the analysis of Indinavir sulfate, providing a starting point for method development and optimization.
Table 1: Isocratic HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zodiac ODS Hypersil C18 (250 x 4.6 mm, 5 µm)[1] | BDS (250 x 4.6 mm, 5 µm)[5] | Keystone BetaBasic C4 (250 x 3 mm)[1] |
| Mobile Phase | Phosphate Buffer (pH 5.5):Acetonitrile:Methanol (50:30:20 v/v/v)[1] | 0.1% Orthophosphoric Acid:Acetonitrile (45:55 v/v)[5] | 50 mM Ammonium Formate (pH 4.1):Acetonitrile (48:52 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | 0.5 mL/min[1] |
| Detection Wavelength | 260 nm[1] | 258 nm[5] | 218 nm[1] |
| Column Temperature | Ambient | Ambient | 40 °C[1] |
Table 2: Gradient HPLC Method Parameters for Related Compounds
| Parameter | Condition |
| Column | Waters XTerra® C18 (250 mm × 4.6mm i.d., 5 µm)[3] |
| Mobile Phase A | 20 mM Ammonium Acetate[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic elution with 50:50 (v/v) Mobile Phase A:B[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent (typically the mobile phase or a mixture of water and organic solvent compatible with the mobile phase) and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
To ensure the stability-indicating nature of your HPLC method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 30 minutes.
-
Neutral Hydrolysis: Reflux the drug substance in water at 60°C for 6 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH guidelines.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The method should be able to separate the main Indinavir peak from all degradation products formed.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indinavir sulfate ethanolate in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Indinavir sulfate is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By binding to the active site of the HIV-1 protease, Indinavir prevents the cleavage of viral polyprotein precursors into functional proteins. This results in the production of immature, non-infectious viral particles.[1]
Q2: What are the key physicochemical properties of this compound to be aware of?
Indinavir sulfate is a white to off-white, crystalline powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the air. It is very soluble in water and methanol, and also soluble in DMSO.[2] However, it is insoluble in ethanol.
Q3: How should I prepare and store stock solutions of this compound?
Due to its high solubility, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. A stock solution of 100 mg/mL in fresh, anhydrous DMSO can be prepared.[2] For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stored at -80°C, the solution is stable for up to one year, and for one month when stored at -20°C.[2]
Q4: What is the expected range for the IC50 of Indinavir in in vitro antiviral assays?
The 95% inhibitory concentration (IC95) for Indinavir in cell-based assays is typically in the range of 25-50 nM for wild-type HIV-1. However, the IC50 can vary depending on the cell line used, the viral strain, and the specific assay protocol. For example, against drug-susceptible HIV-1 strains, EC50 values can range from approximately 0.93 nM to 178.5 nM depending on the specific protease inhibitor and assay conditions.[3]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in antiviral assays using this compound can arise from various factors related to its physicochemical properties and the assay methodology.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inconsistent Stock Solution Concentration | Indinavir sulfate is hygroscopic; absorption of water can alter the actual weight of the compound used to prepare stock solutions. | Store Indinavir sulfate powder in a desiccator. Prepare stock solutions using fresh, anhydrous DMSO.[2] |
| Degradation of Stock Solution | Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Aliquot stock solutions and store at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[2] |
| Variability in Assay Conditions | Differences in cell density, virus input (multiplicity of infection - MOI), and incubation time can significantly impact IC50 values.[4] | Standardize all assay parameters. Perform assays at the same time with the same batch of cells and virus stock. |
| Presence of Serum in Culture Media | Indinavir binds to plasma proteins, which can reduce its effective concentration in the assay. | If possible, perform assays in serum-free media or standardize the serum concentration across all experiments. |
Issue 2: Drug Precipitation in Assay Wells
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Solubility in Aqueous Media | While soluble in water, high concentrations of Indinavir sulfate may precipitate out in cell culture media, especially if the final DMSO concentration is too low. | Ensure the final DMSO concentration in the assay wells is sufficient to maintain solubility but non-toxic to the cells (typically <0.5%). Prepare intermediate dilutions in a solvent compatible with your assay medium. |
| Interaction with Media Components | Components of the cell culture media may interact with the compound, leading to precipitation. | Visually inspect assay plates for precipitation before and after incubation. If precipitation is observed, consider preparing a fresh dilution series or using a different solvent for intermediate dilutions. |
Issue 3: No or Low Antiviral Activity Observed
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Compound Degradation | The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution. Verify the activity of the compound against a known sensitive viral strain. |
| Drug-Resistant Virus Strain | The viral strain used in the assay may have mutations in the protease gene that confer resistance to Indinavir. | Sequence the protease gene of your viral stock to check for resistance mutations. Test the compound against a known drug-sensitive strain as a positive control. |
| Assay Readout Interference | The compound may interfere with the assay's detection method (e.g., colorimetric, fluorometric, or luminescent readout). | Run a control plate with the compound and the assay reagents in the absence of cells and virus to check for interference. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (140.47 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Water | 100 mg/mL | Very soluble. |
| Methanol | Very Soluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: General Cell-Based Antiviral Assay (Example using TZM-bl reporter cell line)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Cell Preparation:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar.
-
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted compound to the wells.
-
Add a pre-titered amount of HIV-1 to the wells. Include a "no virus" control and a "virus only" control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
After incubation, measure the reporter gene expression (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions for your chosen assay system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro HIV-1 Protease Inhibitor Fluorometric Screening Assay
This protocol is based on commercially available kits.
-
Reagent Preparation:
-
Prepare assay buffer, HIV-1 protease, and substrate solution according to the kit manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add test compounds (Indinavir sulfate dilutions) to the wells of a 96-well plate.
-
Include a known protease inhibitor (e.g., Pepstatin A) as a positive control and a solvent control (e.g., DMSO).
-
-
Enzyme Reaction:
-
Add the HIV-1 protease solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
Add the substrate solution to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percentage of inhibition for each concentration of Indinavir sulfate.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: General cell-based antiviral assay workflow.
References
- 1. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Indinavir sulfate ethanolate. This resource provides researchers, scientists, and drug development professionals with essential information to improve the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
A1: The stability of this compound is primarily affected by humidity, temperature, pH, and the choice of solvent. The compound is notably hygroscopic and can change its physical form, potentially becoming amorphous, at elevated humidity.[1] Degradation is accelerated at temperatures above 40°C, particularly when relative humidity is also high (>30% RH).[1] The drug is also known to be unstable in certain acidic solutions and can undergo hydrolysis or alcoholysis.[1][2]
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
A2: Indinavir sulfate has a high aqueous solubility (>500 mg/mL), which results in an acidic solution with a pH below 3.[1] While this low pH facilitates dissolution, the compound has been reported to be unstable in acidic solutions.[1] Conversely, at a urinary pH above 6.0, the precipitation time for indinavir decreases significantly.[3] Therefore, a delicate balance must be struck. For experimental purposes, it is crucial to determine the appropriate pH for your specific application, considering both solubility and stability, and to use freshly prepared solutions whenever possible.
Q3: How does temperature influence the solubility and stability of this compound?
A3: Temperature has a dual effect. The solubility of Indinavir sulfate in various alcohols, including ethanol, propanol, and butanol, increases with rising temperature.[4][5] However, its chemical stability decreases. The solid form remains stable up to 100°C but begins to degrade slightly at 125°C and degrades completely around 150°C.[6] In both solid and solution states, rapid degradation occurs at temperatures above 40°C when combined with high humidity.[1] For stock solutions, storage at -20°C (for up to one month) or -80°C (for up to one year) is recommended to minimize degradation.[7]
Q4: My solution of this compound is showing unexpected precipitation. What are the likely causes?
A4: Precipitation can be caused by several factors. A shift in pH to above 6.0 can reduce solubility and cause the compound to crystallize out of solution.[3] Temperature changes can also lead to precipitation, especially if a solution prepared at a higher temperature is cooled. Finally, creating a supersaturated solution by dissolving more compound than the solvent's capacity at a given temperature will inevitably lead to precipitation.
Q5: What are the recommended storage conditions for stock solutions?
A5: To ensure stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, the following guidelines are recommended:
-
-80°C: Stable for up to 1 year in a suitable solvent.[7]
-
-20°C: Stable for up to 1 month in a suitable solvent.[7] Always store solutions protected from light in tightly sealed containers to prevent photodegradation and solvent evaporation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound solutions.
Issue 1: Cloudiness, Precipitation, or Crystallization in Solution
| Possible Cause | Recommended Action |
| pH Shift | Verify the pH of your solution. Indinavir precipitation is more likely at a pH above 6.0.[3] If necessary, adjust the pH carefully, keeping in mind that the compound is unstable in some acidic conditions.[1] |
| Temperature Fluctuation | If the solution was prepared warm, crystals may form upon cooling. Try gently warming the solution to redissolve the precipitate. Avoid overheating, as thermal degradation occurs above 40°C.[1][6] |
| Supersaturation | The concentration may exceed the solubility limit for the solvent at the current temperature. Consult solubility data and consider diluting the solution or using a different solvent system. |
| Evaporation of Solvent | Ensure your container is sealed tightly to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC
| Possible Cause | Recommended Action |
| Hydrolysis / Alcoholysis | This is a common degradation pathway, especially in the presence of water or alcohols.[2] Prepare solutions fresh before each experiment. If storage is necessary, use anhydrous aprotic solvents (like DMSO) and store at -80°C.[7] |
| Thermal Degradation | The compound is heat-sensitive.[6] Always store stock solutions at low temperatures (-20°C or -80°C) and minimize exposure to ambient or elevated temperatures.[7] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Photodegradation | Although less documented, exposure to light can be a source of degradation for many complex organic molecules. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Excipient Incompatibility | If working with a formulation, ensure all excipients are compatible with Indinavir sulfate. Incompatibility can catalyze degradation. |
Quantitative Data and Protocols
Data Presentation
Table 1: Solubility of Indinavir Sulfate
| Solvent | Concentration | Temperature | Reference(s) |
|---|---|---|---|
| Water | >100 mg/mL | Not Stated | [7][8] |
| DMSO | ~100 mg/mL | Not Stated | [7][8] |
| DMF | 14 mg/mL | Not Stated | [9] |
| PBS (pH 7.2) | 10 mg/mL | Not Stated | [9] |
| Ethanol | Insoluble (low solubility) | Not Stated | [7] |
| Ethanol, Propanols, Butanols | Solubility increases with temperature | 278.35 to 314.15 K |[4] |
Table 2: Key Stability-Influencing Parameters
| Parameter | Condition | Effect | Reference(s) |
|---|---|---|---|
| Temperature | > 40°C (with >30% RH) | Rapid degradation | [1] |
| 100°C | Stable (solid state) | [6] | |
| 125°C | Slight degradation (solid state) | [6] | |
| 150°C | Complete degradation (solid state) | [6] | |
| Relative Humidity (RH) | < 30% | Stable for > 2 years (solid state) | [1] |
| pH | < 3.0 | High solubility, but potential instability | [1] |
| | > 6.0 | Decreased precipitation time (increased crystallization) |[3] |
Experimental Protocols
Protocol 1: Stability Assessment by RP-HPLC
This protocol is adapted from a validated method for the estimation of Indinavir sulfate.[10]
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer and adjust its pH to 5.5.
-
Mix the phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve Indinavir sulfate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Preparation of Sample Solution for Stability Study:
-
Prepare your experimental solution of Indinavir sulfate in the desired solvent system.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours) under the test conditions (e.g., 40°C), withdraw an aliquot of the sample.
-
Dilute the aliquot with the mobile phase to a final concentration within the linear range of the assay (e.g., 48-112 µg/mL).
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to establish the initial peak area and retention time.
-
Inject the sample solutions from each time point.
-
Monitor the decrease in the main Indinavir peak area and the appearance of any new peaks, which indicate degradation products.
-
Calculate the percentage of Indinavir remaining at each time point relative to time zero to determine the stability profile.
-
Visual Guides and Workflows
Caption: Key factors influencing the chemical and physical stability of this compound.
Caption: A step-by-step workflow for troubleshooting common instability issues.
Caption: A typical experimental workflow for assessing the stability of Indinavir sulfate.
References
- 1. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indinavir crystallization and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of thermal stability of indinavir sulphate using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Indinavir sulfate | HIV Protease | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ijcpa.in [ijcpa.in]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Indinavir sulfate ethanolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include residual solvents, unreacted starting materials, and by-products from the synthetic route. A notable process-related impurity is ethyl sulfate, which can form if the temperature is not properly controlled during the sulfation step in ethanol. Degradation products can arise from instability, particularly due to hydrolysis or oxidation.
Q2: What is the impact of pH on the stability and solubility of Indinavir sulfate during purification?
A2: Indinavir sulfate is known to be unstable in acidic solutions. This presents a challenge as the sulfate salt itself creates an acidic environment when dissolved in water. Careful control of pH is crucial to prevent degradation. While the solubility of the free base is pH-dependent, the sulfate salt is highly soluble in aqueous solutions.
Q3: How does the hygroscopic nature of this compound affect its purification and handling?
A3: this compound is known to be hygroscopic. Exposure to humidity can lead to changes in its physical form and potentially cause it to become amorphous. This can impact its stability and dissolution properties. Therefore, it is critical to perform purification and handling in a controlled low-humidity environment.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying Indinavir sulfate and its organic impurities. Ion Chromatography (IC) is particularly useful for detecting ionic impurities like ethyl sulfate. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable for structural elucidation of unknown impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent system. - Incomplete removal of impurities. - Co-precipitation of impurities. | - Screen different solvent/anti-solvent systems. A good solvent should have high solubility at high temperatures and low solubility at low temperatures. - Consider a pre-purification step like charcoal treatment to remove colored impurities. - Ensure a slow cooling rate during crystallization to allow for selective crystallization of the desired product. |
| Poor Crystal Formation or Oiling Out | - Solution is too concentrated. - Cooling rate is too fast. - Presence of impurities inhibiting crystallization. | - Dilute the solution before cooling. - Decrease the cooling rate or use a temperature gradient. - Try seeding the solution with a small amount of pure this compound crystals. |
| High Levels of Ethyl Sulfate Impurity | - Reaction of ethanol and sulfuric acid at elevated temperatures during salt formation. | - Maintain a low temperature (below 0 °C) during the addition of sulfuric acid to the solution of Indinavir base in ethanol.[1] |
| Product is Amorphous or has Poor Physical Form | - Exposure to high humidity. - Rapid precipitation. | - Handle and dry the material under controlled low-humidity conditions. - Employ a slower anti-solvent addition or cooling rate to promote the formation of a crystalline solid. |
| Inconsistent Yields | - Variations in solvent volumes. - Inconsistent cooling profiles. - Loss of material during filtration and transfers. | - Standardize all experimental parameters, including solvent volumes, temperatures, and cooling rates. - Optimize filtration and washing steps to minimize product loss. |
Experimental Protocols
Proposed Recrystallization Protocol for this compound
Disclaimer: This is a proposed method based on the physicochemical properties of Indinavir sulfate and general principles of crystallization. It should be optimized for specific laboratory conditions and impurity profiles.
Objective: To purify crude this compound by removing process-related impurities and degradation products.
Materials:
-
Crude this compound
-
Anhydrous Ethanol (ACS grade)
-
Isopropyl Acetate (IPA) (ACS grade)
-
Activated Carbon (optional)
-
Filter paper (0.45 µm)
-
Crystallization vessel with overhead stirrer and temperature control
Procedure:
-
Dissolution:
-
In a clean and dry crystallization vessel, dissolve the crude this compound in a minimal amount of anhydrous ethanol at an elevated temperature (e.g., 50-60 °C) with stirring. The target concentration will need to be determined empirically but a starting point could be 10-20 volumes of ethanol.
-
-
Charcoal Treatment (Optional):
-
If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution.
-
Stir for 15-30 minutes at the elevated temperature.
-
Hot filter the solution through a pre-heated filter funnel with filter paper to remove the activated carbon.
-
-
Crystallization by Anti-Solvent Addition:
-
Maintain the temperature of the ethanolic solution at 40-50 °C.
-
Slowly add an anti-solvent, such as isopropyl acetate (IPA), to the solution with gentle stirring. A typical starting ratio would be 1:1 to 1:3 (Ethanol:IPA). The addition should be slow to avoid rapid precipitation.
-
Observe for the onset of turbidity, which indicates the start of crystallization.
-
-
Cooling and Maturation:
-
Once the anti-solvent addition is complete, slowly cool the mixture to room temperature over 2-4 hours.
-
Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize the yield.
-
-
Isolation and Washing:
-
Filter the crystalline product using a Buchner funnel.
-
Wash the filter cake with a cold mixture of ethanol and IPA (in the same ratio as the final crystallization mixture) to remove residual impurities.
-
Wash the cake with cold IPA to displace the ethanol.
-
-
Drying:
-
Dry the purified this compound under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved. Drying should be performed in a low-humidity environment.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Welcome to the technical support center for the bioanalysis of Indinavir sulfate ethanolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a matrix effect and why is it a concern in the bioanalysis of Indinavir?
A: A matrix effect is the alteration of an analyte's response (in this case, Indinavir) due to the influence of other components present in the biological sample matrix (e.g., plasma, urine). These co-eluting, often unidentified, components can interfere with the ionization process in the mass spectrometer source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method, leading to unreliable quantification of Indinavir.[1] Regulatory bodies like the FDA mandate the evaluation of matrix effects during method validation to ensure data integrity.[3][4]
Q2: I'm observing poor reproducibility and inconsistent peak areas for Indinavir. Could this be a matrix effect?
A: Yes, inconsistent peak areas and poor reproducibility are classic symptoms of variable matrix effects. This often occurs when different lots or sources of a biological matrix behave differently.[4] Matrix components, such as endogenous phospholipids, can vary between subjects or samples and affect the ionization of Indinavir inconsistently.[1] It is recommended to evaluate the matrix effect across at least six different sources of the biological matrix to confirm this issue.[4]
Q3: How can I quantitatively assess the matrix effect for my Indinavir assay?
A: The most common quantitative method is the post-extraction spike method . This procedure allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
The assessment involves comparing the peak response of Indinavir spiked into an extracted blank matrix with the response of Indinavir in a neat (pure) solution. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: My current sample preparation involves Protein Precipitation (PPT), but I suspect it's causing significant matrix effects. What are my alternatives?
A: While Protein Precipitation is simple and fast, it is often the least effective at removing interfering matrix components like phospholipids, leading to significant matrix effects.[4] More rigorous sample preparation techniques are recommended to obtain cleaner extracts.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many matrix interferences behind. It generally results in cleaner samples than PPT.
-
Solid-Phase Extraction (SPE): This is often the most effective method for minimizing matrix effects.[5] SPE uses a solid sorbent to selectively bind Indinavir, while matrix components are washed away. Eluting the analyte afterward provides a much cleaner extract.[6]
The choice of method involves a trade-off between cleanliness, recovery, complexity, and cost.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical performance data for different sample preparation techniques used in the bioanalysis of HIV protease inhibitors like Indinavir. Note that values can vary based on specific laboratory conditions and protocols.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally lower due to potential co-precipitation | 73.9% (Indinavir) | 66.4% - >76% (Indinavir)[3][7] 84.9% (Atazanavir)[5] |
| Matrix Effect (Ion Suppression) | Severe[5] | Moderate[5] | Minimal[5] |
| Absolute Matrix Factor | Not typically recommended | Not consistently reported | ~93.2% (Atazanavir)[5] |
| Complexity & Time | Low / Fast | Moderate / Moderate | High / Slow |
| Cost per Sample | Low | Low-Moderate | High |
| Suitability for Indinavir | Acceptable for some methods, but high risk of matrix effects[8] | Good | Excellent |
Data for Atazanavir, a similar HIV protease inhibitor, is included to illustrate the relative performance where direct comparative data for Indinavir is limited.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to determine the matrix factor for Indinavir in human plasma.
1. Materials:
-
Blank human plasma from at least 6 different sources
-
Indinavir and Internal Standard (IS) stock solutions
-
Your chosen sample preparation reagents (e.g., SPE cartridges, LLE solvents)
-
LC-MS/MS system
2. Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
Prepare a solution of Indinavir and IS in the reconstitution solvent at a concentration representing the final expected concentration (e.g., a Quality Control sample concentration).
-
Analyze via LC-MS/MS and record the peak areas.
-
-
Prepare Set 2 (Analyte Spiked Post-Extraction):
-
Take aliquots of blank plasma from 6 different sources.
-
Process these blank samples using your validated extraction procedure (e.g., SPE).
-
After the final evaporation step, reconstitute the dried extracts with the solution from Set 1 (containing Indinavir and IS).
-
Analyze via LC-MS/MS and record the peak areas.
-
3. Calculation: Calculate the Matrix Factor (MF) for the analyte and the IS for each plasma source:
-
MF = (Peak Area from Set 2) / (Peak Area from Set 1)
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
4. Acceptance Criteria (per FDA Guidance): The coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources of matrix should not be greater than 15%.
Visualizations
Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.
Troubleshooting Decision Tree for Matrix Effects
Caption: A decision tree for troubleshooting suspected matrix effects in bioanalytical assays.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
This technical support center provides guidance on optimizing storage conditions and ensuring the long-term stability of Indinavir sulfate ethanolate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability of solid this compound, it is recommended to store the powder at -20°C in a tightly sealed container. Under these conditions, the compound has been shown to be stable for at least two to three years.[1][2] It is crucial to protect the compound from moisture, so storage in the original container with the desiccant is advised.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid powder. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.[1]
Q3: What are the main degradation pathways for this compound?
A3: this compound is susceptible to degradation through several pathways, including hydrolysis (both acidic and basic conditions), oxidation, and exposure to heat and light.[4] Hydrolytic degradation can result in the formation of a lactone, a reaction that is influenced by pH and buffer catalysis.[5] Thermal degradation becomes significant at temperatures above 100°C.[6]
Q4: Are there any known degradation products of this compound?
A4: Yes, several degradation products have been identified. Under hydrolytic conditions, a lactone formation is a known degradation pathway.[5] Alcoholysis, for instance with 1-propanol, can cleave the amide bond to form (1S,2R)-(+)-cis-1-amino-2-indanol.[7] Forced degradation studies have shown the formation of at least eight distinct degradation products under various stress conditions, though the specific structures of all of these have not been fully elucidated in the public domain.[4]
Q5: What are the recommended handling precautions for this compound?
A5: Standard laboratory safety precautions should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[8] Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Sample solvent being a stronger eluent than the mobile phase.[9] | - Use a well-end-capped C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Indinavir. - Dissolve the sample in the mobile phase or a weaker solvent.[10] |
| Poor Resolution | - Inadequate separation of Indinavir from its degradation products or impurities. - Column degradation. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer). - Consider a different stationary phase or a column with a smaller particle size. - Replace the column if it has deteriorated. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[11] - Air bubbles in the system. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the detector cell. - Degas the mobile phase thoroughly. |
| Irreproducible Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction. | - Use a column oven to maintain a constant temperature.[11] - Ensure accurate and consistent preparation of the mobile phase. - Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
Stability Study Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Rapid Degradation | - Inappropriate storage conditions (e.g., exposure to light, moisture, or elevated temperatures). - Contamination of the sample. | - Verify that the storage conditions meet the recommendations (see FAQs). - Ensure the container is tightly sealed and a desiccant is used. - Handle the compound with clean spatulas and in a clean environment to prevent contamination. |
| Formation of Unknown Peaks in Chromatogram | - Presence of previously uncharacterized degradation products. | - Perform forced degradation studies under various stress conditions (see Experimental Protocols) to intentionally generate degradation products. - Use LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.[4] |
| Inconsistent Results Between Batches | - Variability in the initial purity of the batches. - Differences in the handling or storage of the batches. | - Ensure all batches are of comparable purity before initiating the stability study. - Standardize the handling and storage procedures for all batches under investigation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 2 years[2] | Store in a tightly sealed container, protected from moisture.[3] |
| In Solvent (DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | For short-term storage only. | |
| Capsules | 15-30°C | As per manufacturer's expiry | Store in the original bottle with desiccant to protect from moisture.[12][13] |
Table 2: Summary of Stability Under Stress Conditions
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Significant degradation | [4] |
| Base Hydrolysis | Significant degradation | [4] |
| Neutral Hydrolysis | Degradation observed | [4] |
| Oxidation | Significant degradation | [4] |
| Thermal (Dry Heat) | Stable up to 100°C, slight degradation at 125°C, complete degradation at 150°C | [6] |
| Photolysis | Stable | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid powder to a temperature of 150°C for 5 hours.[6]
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method and compare the chromatograms to that of an unstressed standard solution.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify the purity of this compound and separate it from its degradation products.
Methodology:
-
Column: Waters XTerra® C18 (250 mm × 4.6 mm i.d., 5 µm)[4]
-
Mobile Phase: 20mM ammonium acetate : acetonitrile (50:50, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: Ambient
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Visualizations
Caption: Mechanism of HIV Protease Inhibition by Indinavir.
Caption: Workflow for Troubleshooting Indinavir Stability Issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of thermal stability of indinavir sulphate using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msd.com [msd.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the pH-dependent degradation of Indinavir sulfate ethanolate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation in aqueous solutions is hydrolysis, which can occur through two main pathways: a complex lactonization reaction and a specific acid-catalyzed hydrolysis of the amide bond.[1] Alcoholysis can also occur if alcohols are used as solvents.
Q2: At which pH is this compound most unstable?
A2: Indinavir sulfate is known to be unstable in acidic solutions.[2] It also undergoes degradation under basic conditions. The pH-rate profile for its degradation is complex, indicating variable stability across the pH spectrum.[1]
Q3: What are the known degradation products of Indinavir sulfate?
A3: Forced degradation studies have shown that Indinavir sulfate can degrade into multiple products. One identified degradation product resulting from alcoholysis is (1S,2R)-(+)-cis-1-amino-2-indanol.[3] Studies have indicated the formation of up to eight degradation products under various stress conditions, including acid and base hydrolysis.
Q4: How does temperature affect the degradation of Indinavir sulfate?
A4: Elevated temperatures can accelerate the degradation of Indinavir sulfate. It is recommended to conduct stability studies at controlled temperatures. For instance, kinetic data for lactonization has been reported at 40°C.[1]
Q5: Is the solid form of this compound stable?
A5: The solid form can also be susceptible to degradation, particularly under conditions of high humidity due to its hygroscopic nature. This can lead to changes in its physical form, potentially impacting its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | 1. Ongoing degradation of the sample in the autosampler. 2. pH of the mobile phase is close to the pKa of Indinavir, causing peak splitting or shifting. 3. Precipitation of the drug in the mobile phase. | 1. Use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of Indinavir. 3. Ensure the buffer concentration and organic solvent ratio in the mobile phase do not cause precipitation. Prepare fresh mobile phases daily and filter them. |
| Unexpected degradation products observed | 1. Contaminants in the buffer or solvent. 2. Photodegradation from exposure to light. 3. Oxidative degradation. | 1. Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers. 2. Protect samples from light by using amber vials or covering them with foil. 3. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Difficulty in achieving mass balance in degradation studies | 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Degradation products strongly retained on the analytical column. | 1. Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric products. 2. Consider using headspace gas chromatography (GC) to analyze for volatile compounds. 3. Modify the HPLC method (e.g., gradient elution, stronger organic solvent) to ensure all products are eluted. |
| Rapid degradation observed even at neutral pH | Buffer catalysis is accelerating the degradation. | Be aware that the lactonization reaction is subject to strong buffer catalysis.[1] Use the lowest practical buffer concentration or select a buffer system known to have minimal catalytic effect on similar compounds. |
Data Presentation
Table 1: Summary of pH-Dependent Degradation Pathways for Indinavir Sulfate
| Degradation Pathway | pH Condition | Key Characteristics | Reference |
| Lactonization | Broad pH range | Complex pH-rate profile; subject to strong buffer catalysis. | [1] |
| Specific-Acid Catalyzed Hydrolysis | Acidic (low pH) | Second-order reaction. A rate constant (kH) of 2.2 x 10⁻⁴ M⁻¹ min⁻¹ has been reported at 40°C. | [1] |
| Base-Catalyzed Hydrolysis | Basic (high pH) | Degradation is known to occur. | [2] |
| Alcoholysis | Presence of alcohol | Cleavage of the amide bond to form products like (1S,2R)-(+)-cis-1-amino-2-indanol. | [3] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the degradation rate of Indinavir sulfate at different pH values.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Stock Solution Preparation: Accurately weigh and dissolve Indinavir sulfate in a suitable solvent (e.g., water or a small amount of organic solvent, then diluted with water) to prepare a stock solution of known concentration.
-
Sample Preparation:
-
For each pH value, transfer a known volume of the stock solution into a volumetric flask.
-
Add the corresponding buffer and make up to the final volume. The final drug concentration should be suitable for the analytical method.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 40°C). Protect the samples from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Indinavir sulfate.
-
-
Data Analysis: Plot the natural logarithm of the Indinavir sulfate concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k) for that pH.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of Indinavir sulfate under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Indinavir sulfate in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at a specified temperature (e.g., 60°C) for a set duration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at a specified temperature for a set duration.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at a specified temperature for a set duration.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples using a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.
Visualizations
Caption: Workflow for pH stability testing of Indinavir sulfate.
Caption: Major degradation pathways of Indinavir sulfate.
References
- 1. Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Indinavir sulfate ethanolate with other analytical techniques. The information presented herein is crucial for researchers and professionals involved in the quality control and stability testing of this antiretroviral drug.
Stability-Indicating RP-HPLC Method: An Overview
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying Indinavir sulfate and its degradation products, ensuring the safety and efficacy of the pharmaceutical product. A stability-indicating method is one that can effectively separate the drug from its degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions.
Experimental Protocol for a Validated RP-HPLC Method
The following protocol is a synthesis of established methods for the analysis of Indinavir sulfate.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: A Zodiac ODS hypersil C18 column (250mm x 4.6mm, 5µm particle size) is a common choice.[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v) is often used.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[1]
-
Detection Wavelength: The UV detector is set to 260 nm for monitoring the eluent.[1]
-
Injection Volume: A 10 µL injection volume is standard.[2]
-
Column Temperature: The analysis is usually performed at ambient temperature.
2. Preparation of Solutions:
-
Standard Solution: A stock solution of Indinavir sulfate is prepared by dissolving a known weight of the reference standard in the mobile phase to achieve a specific concentration (e.g., 40 mg in 100 mL).[1] Working standards are then prepared by appropriate dilution of the stock solution.
-
Sample Solution: For capsule dosage forms, the contents of a capsule are dissolved in the mobile phase to obtain a solution with a concentration within the linear range of the method.[1]
3. Method Validation:
The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]
Comparative Analysis of Analytical Methods
The following table summarizes the performance of the stability-indicating HPLC method against other reported analytical techniques for the determination of Indinavir sulfate.
| Parameter | Stability-Indicating RP-HPLC | Spectrophotometry | Electrochemical Methods |
| Principle | Separation based on polarity | Measurement of light absorbance | Measurement of current response |
| Linearity Range | 48-112 µg/mL[1] | 2.5-40 µg/mL[3] | 8 x 10⁻⁷ M to 1 x 10⁻⁵ M[4] |
| Correlation Coefficient (r²) | >0.99[1] | Not explicitly stated, but Beer's law is followed[3] | >0.99[4] |
| Accuracy (% Recovery) | 98.36% - 101.74%[1] | Not explicitly stated | Good recoveries reported[4] |
| Precision (%RSD) | <2%[1] | Not explicitly stated | Good repeatability and reproducibility[4] |
| Specificity | High (can separate from degradation products)[5][6] | Lower (potential for interference from excipients or degradation products) | May be subject to interference from electroactive substances[4] |
| Application | Quality control, stability studies, routine analysis[1] | Estimation in bulk and dosage forms[3] | Determination in pharmaceuticals and human serum[4] |
Visualizing the Experimental Workflow and Degradation Pathways
To further clarify the processes involved in the validation of a stability-indicating HPLC method, the following diagrams illustrate the experimental workflow and the forced degradation of Indinavir sulfate.
Caption: Workflow for the validation of a stability-indicating HPLC method.
References
- 1. ijcpa.in [ijcpa.in]
- 2. jocpr.com [jocpr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Electrochemical methods for determination of the protease inhibitor indinavir sulfate in pharmaceuticals and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of two seminal HIV-1 protease inhibitors, Indinavir and Saquinavir. The data presented is compiled from various studies to offer a quantitative and methodological comparison for research and drug development purposes.
Mechanism of Action
Both Indinavir and Saquinavir are competitive inhibitors of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[1][2] By binding to the active site of the protease, these drugs prevent the cleavage of the Gag and Gag-Pol polyproteins, which are precursors to essential viral structural proteins and enzymes.[2][3] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication cycle of HIV.[2]
Caption: HIV Protease Inhibition Pathway.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) for Indinavir and Saquinavir from various in vitro studies. It is important to note that the experimental conditions, such as the cell lines and HIV-1 strains used, vary between studies, which can influence the observed efficacy.
| Drug | IC50 (nM) | Cell Line | HIV-1 Strain | Reference |
| Indinavir | 25 - 100 | Cultured cells (unspecified) | Various | [2] |
| Saquinavir | 1 - 30 | Lymphoblastoid and monocytic lines, PBLs | Various | [4] |
| Saquinavir | 2.7 µM | JM cell line | HIV-1 | [5] |
| Saquinavir | 0.9 - 2.5 | Not specified | Clades A-H | [1] |
| Saquinavir | 0.25 - 14.6 | Not specified | HIV-2 isolates | [1] |
Experimental Protocols
A common method for determining the in vitro efficacy of HIV protease inhibitors is the p24 antigen reduction assay in peripheral blood mononuclear cells (PBMCs).[4]
Objective: To measure the concentration of a drug required to inhibit HIV-1 replication by 50% (IC50).
Materials:
-
Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs)
-
HIV-1 viral stock (e.g., clinical isolates)
-
Indinavir sulfate ethanolate and Saquinavir dissolved in an appropriate solvent (e.g., DMSO)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donors and stimulate with PHA for 2-3 days.
-
Drug Dilution: Prepare serial dilutions of Indinavir and Saquinavir in cell culture medium.
-
Infection: Add the PHA-stimulated PBMCs to the 96-well plates. Infect the cells with a pre-titered amount of HIV-1 stock.
-
Treatment: Immediately after infection, add the different concentrations of Indinavir or Saquinavir to the appropriate wells. Include control wells with no drug.
-
Incubation: Incubate the plates at 37°C in a humidified, 5% CO2 incubator.
-
Sample Collection: On days 4-7 post-infection (at peak antigen production), collect the cell-free supernatant from each well.
-
p24 Antigen Quantification: Determine the amount of p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: In Vitro HIV-1 p24 Antigen Reduction Assay Workflow.
Summary
Both Indinavir and Saquinavir are potent inhibitors of HIV-1 protease in vitro. Based on the available data, Saquinavir often exhibits a lower IC50 than Indinavir, suggesting higher potency under certain experimental conditions. However, a direct comparison is challenging due to the variability in assays, cell types, and virus strains used across different studies. For a definitive comparison, a head-to-head study using identical, standardized protocols is necessary. The provided experimental protocol outlines a standard method for conducting such a comparative analysis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy. This guide provides a comparative analysis of the cross-resistance profiles of HIV-1 protease mutants to Indinavir sulfate ethanolate and other key protease inhibitors (PIs). By presenting quantitative data, detailed experimental protocols, and visual representations of resistance pathways, this document aims to be an essential resource for researchers actively engaged in the development of novel antiretroviral agents and the study of HIV-1 drug resistance.
Comparative Susceptibility of HIV-1 Protease Mutants
The development of resistance to Indinavir is often associated with the accumulation of specific mutations within the protease gene. These mutations can confer cross-resistance to other PIs, thereby limiting subsequent treatment options. The following tables summarize the in vitro susceptibility of various Indinavir-resistant HIV-1 protease mutants to a panel of commonly used protease inhibitors. Susceptibility is expressed as the fold change in the 50% inhibitory concentration (IC50) compared to the wild-type virus. An increase in the fold change indicates reduced susceptibility.
Table 1: Cross-Resistance in Single and Double Indinavir-Resistant Mutants
| Protease Mutant | Indinavir (IDV) Fold Change IC50 | Lopinavir (LPV) Fold Change IC50 | Atazanavir (ATV) Fold Change IC50 | Darunavir (DRV) Fold Change IC50 |
| M46I | 2-5 | 1-3 | 1-2 | <1 |
| V82A | 5-15 | 2-5 | 1-3 | 1-2 |
| I84V | 10-30 | 10-20 | 3-7 | 2-5 |
| M46I/V82A | 15-40 | 5-15 | 3-8 | 2-4 |
| V82A/I84V | >50 | >30 | 5-15 | 3-8 |
Data compiled from multiple in vitro studies. Actual values may vary based on the specific assay and viral strain.
Table 2: Cross-Resistance in Multi-Drug Resistant (MDR) Protease Mutants
| Protease Mutant Profile | Indinavir (IDV) Fold Change IC50 | Lopinavir (LPV) Fold Change IC50 | Atazanavir (ATV) Fold Change IC50 | Darunavir (DRV) Fold Change IC50 |
| L10F/M46I/I54V/L63P/A71V/V82A/I84V/L90M | >100 | >50 | 10-30 | 5-15 |
| V32I/M46L/I47V/I54V/V82T/I84V | >80 | 30-60 | 8-20 | 3-10 |
| K20R/M46I/L63P/V82A/I84V | >60 | 20-40 | 5-15 | 2-7 |
Data compiled from studies on clinical isolates from protease inhibitor-experienced patients.
Experimental Protocols
Understanding the methodologies used to generate susceptibility data is crucial for interpreting and replicating cross-resistance studies. The following are summarized protocols for the primary assays used to determine HIV-1 drug resistance.
Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the viral protease gene.
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
RT-PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA) and the protease-encoding region of the pol gene is amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to identify mutations.
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.
Phenotypic Resistance Testing (e.g., PhenoSense Assay)
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.
-
Sample Preparation: Viral RNA is extracted from a patient's plasma sample. A viral load of at least 500 copies/mL is typically required.[1][2][3]
-
Generation of Recombinant Virus: The patient-derived protease and reverse transcriptase gene regions are inserted into a standardized HIV-1 vector that lacks these genes but contains a reporter gene, such as luciferase.[4][5]
-
Viral Production: The recombinant vectors are used to transfect host cells, which then produce virus particles containing the patient's protease and reverse transcriptase enzymes.[5]
-
Drug Susceptibility Measurement: These recombinant viruses are used to infect target cells in the presence of serial dilutions of different antiretroviral drugs.[5]
-
Data Analysis: After a set incubation period, the amount of viral replication is quantified by measuring the reporter gene activity (e.g., luciferase light output). The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The result is reported as the fold change in IC50 of the patient's virus compared to a wild-type reference virus.[5]
Visualizing HIV-1 Biology and Resistance
HIV-1 Gag-Pol Polyprotein Processing Pathway
The HIV-1 protease is essential for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins required for viral assembly and infectivity. Understanding this pathway is key to comprehending the mechanism of action of protease inhibitors.
Caption: Cleavage of the HIV-1 Gag-Pol polyprotein by viral protease.
Experimental Workflow for Phenotypic Resistance Assay
The following diagram illustrates the key steps involved in a typical phenotypic drug resistance assay.
Caption: Key stages of a phenotypic HIV-1 drug resistance assay.
Logical Progression of Indinavir Resistance and Cross-Resistance
Resistance to Indinavir typically develops through a stepwise accumulation of mutations. This diagram illustrates a common pathway and its implications for cross-resistance to other protease inhibitors.
References
- 1. HUMAN IMMUNODEFICIENCY VIRUS 1 (HIV-1) PHENOSENSE GT® PLUS INTEGRASE (PHENOTYPE + GENOTYPE) | LABCORP OKLAHOMA, INC. | Test Directory [labcatalog.net]
- 2. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 3. labcorp.com [labcorp.com]
- 4. Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs) like Indinavir sulfate ethanolate. This guide provides a comparative overview of analytical methods, focusing on the validation of their specificity, supported by experimental data and detailed protocols.
The ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present is the measure of its specificity. For this compound, these interfering components can include impurities, degradation products, or other related substances. Forced degradation studies are a critical tool in demonstrating the specificity of a stability-indicating method.
Comparison of Analytical Methods for Specificity
Various chromatographic methods have been developed and validated for the determination of Indinavir sulfate. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most common techniques. The specificity of these methods is primarily evaluated by their ability to resolve Indinavir from its degradation products formed under various stress conditions.
| Method | Stationary Phase | Mobile Phase | Detection | Specificity Highlights | Reference |
| RP-HPLC | BDS (250 x 4.6 mm, 5 µ) | 0.1% OPA: Acetonitrile (45:55 v/v) | PDA at 258 nm | The method was validated as per ICH guidelines and found to be specific. | [1] |
| RP-HPLC | Zodiac ODS hypersil C18 (250mm, 4.6mm, 5µm) | Phosphate buffer pH 5.5: Acetonitrile: Methanol (50:30:20 v/v) | UV at 260nm | The method was found to be linear, precise, and accurate for the quantitative estimation of Indinavir sulphate in capsules. | [2] |
| HPTLC | TLC aluminum plates precoated with silica gel 60F-254 | Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia (4:4.5:1.5:0.05, v/v/v/v) | Densitometric analysis at 260 nm | The drug was well-resolved from its degradation products formed under acidic, basic, oxidative, thermal, and photolytic stress. | [3] |
| RP-HPLC | LiChrospher 100 RP-8 | Dibutylammonium phosphate buffer pH 6.5: Acetonitrile (55:45) | UV at 260 nm | Specificity was evaluated by comparing the chromatograms of Indinavir with its lactone derivative and cis-aminoindanol. | [4] |
Experimental Protocols for Specificity Validation
To validate the specificity of an analytical method for Indinavir sulfate, a forced degradation study is typically performed as per the International Council for Harmonisation (ICH) guidelines.[5]
Preparation of Stock and Stressed Samples
-
Stock Solution: Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Forced Degradation: Subject the Indinavir sulfate solution to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[5][6]
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
Chromatographic Analysis
-
Analyze the unstressed (control) and stressed samples using the analytical method being validated.
-
The chromatographic system should be able to separate the intact Indinavir peak from any peaks corresponding to degradation products or impurities.
Evaluation of Specificity
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Indinavir peak in the presence of its degradation products. The peak should be spectrally homogeneous.
-
Resolution: Calculate the resolution (Rs) between the Indinavir peak and the closest eluting peak (degradation product or impurity). A resolution of Rs > 1.5 is generally considered acceptable for demonstrating specificity.
-
Comparison of Chromatograms: Compare the chromatograms of the stressed samples with that of the unstressed sample to identify the degradation products.
Visualization of the Specificity Validation Workflow
The following diagram illustrates the logical workflow for validating the specificity of an analytical method for this compound.
Caption: Workflow for Specificity Validation of Indinavir Sulfate Analytical Method.
Potential Interfering Substances
During the manufacturing process and storage, several related substances and degradation products of Indinavir can be formed. These include:
-
N-dealkylated indinavir
-
Hydroxy-indinavir positional isomers
-
N-oxide species
-
Desisopropyl variants
-
Minor ring-modified degradation products[1]
-
Monoethylsulfate (a potential impurity from the synthesis process)[7]
A specific analytical method must be able to distinguish and separate Indinavir from these and other potential impurities.
Conclusion
Validating the specificity of an analytical method for this compound is a critical step in ensuring the quality and reliability of pharmaceutical products. Through rigorous forced degradation studies and comprehensive chromatographic evaluation, researchers can confidently establish a method's ability to provide accurate and specific results. The choice between HPLC and HPTLC will depend on the specific requirements of the analysis, with both techniques having demonstrated their utility in providing the necessary specificity for the determination of Indinavir sulfate.
References
- 1. veeprho.com [veeprho.com]
- 2. ijcpa.in [ijcpa.in]
- 3. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Validation of a sensitive ion chromatography method for determination of monoethylsulfate in Indinavir sulfate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Indinavir Sulfate Ethanolate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients such as this compound is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods for the quantification of this compound, with supporting experimental data and detailed methodologies.
Indinavir sulfate is a protease inhibitor widely used in the treatment of HIV infection.[1] The complex nature of this molecule necessitates robust and reliable analytical methods for its quantification in both bulk drug substance and pharmaceutical dosage forms. This guide explores and compares High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Workflow for Inter-Laboratory Method Comparison
An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise to evaluate the performance of different laboratories and methods for a specific analysis.[2][3] The general workflow involves the distribution of a homogenous sample to participating laboratories, subsequent analysis by each laboratory using their chosen or a prescribed method, and a statistical comparison of the results.
Caption: General workflow of an inter-laboratory comparison study.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the quantification of Indinavir sulfate in pharmaceutical formulations.[1][4][5] This method offers good selectivity and sensitivity.
Experimental Protocols
Two representative HPLC methods are detailed below:
Method 1:
-
Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v)[1]
-
Flow Rate: 1 ml/min[1]
-
Detection: UV detector at 260nm[1]
-
Standard Preparation: 40mg of Indinavir sulfate dissolved in 100ml of mobile phase to get a stock solution. Further dilutions are made to achieve the desired concentration.[1]
-
Sample Preparation: 60mg of the drug from capsules is dissolved in 100ml of mobile phase. This is then further diluted for analysis.[1]
Method 2:
-
Column: Reversed-phase C8[6]
-
Mobile Phase: Phosphate buffer and Acetonitrile in a ratio of 60:40 (v/v)[6]
-
Extraction: C18 solid-phase extraction for plasma samples[6]
-
Detection: UV detection at 210 nm[6]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Linearity Range | 48 - 112 µg/ml[1] | 25 - 2500 ng/ml[6] |
| Correlation Coefficient (r²) | 0.990[1] | Not explicitly stated |
| Accuracy (% Recovery) | 98.36% - 101.74%[1] | Within 15% of nominal concentration[6] |
| Precision (RSD) | Not explicitly stated | Intra- and inter-assay: 3.5% - 15.8%[6] |
| Limit of Quantification (LOQ) | Not explicitly stated | 25 ng/ml (from 0.1 ml plasma)[6] |
UV-Visible Spectrophotometry Methods
UV-Visible spectrophotometry offers a simpler and more cost-effective approach for the quantification of Indinavir sulfate. These methods are often based on the formation of colored complexes.
Experimental Protocols
Three different visible spectrophotometric methods have been developed:
-
Method A (Chloramine-T): This method involves the reaction of Indinavir sulfate with excess chloramine-T in an acidic medium. The unreacted chloramine-T is then determined by measuring the decrease in absorbance of the dye gallocyanine at a λmax of 540 nm.[7]
-
Method B (Folin-Ciocalteu): This method is based on the reduction of the phosphomolybdotungstic acid in the Folin-Ciocalteu reagent by Indinavir sulfate, which results in the formation of an intense blue colored product with a λmax of 760 nm.[7]
-
Method C (Chloranil): This method relies on the formation of a charge-transfer complex between Indinavir sulfate and chloranil, with a λmax of 540 nm.[7]
Quantitative Data Summary
| Parameter | Method A (Chloramine-T) | Method B (Folin-Ciocalteu) | Method C (Chloranil) |
| Linearity Range | 2.5 - 20 µg/mL[7] | 2 - 25 µg/mL[7] | 4.5 - 40 µg/mL[7] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.88 x 10⁴ | 1.56 x 10⁴ | 1.02 x 10⁴ |
| Sandell's Sensitivity (µg cm⁻²) | 0.0378 | 0.0456 | 0.0697 |
| Correlation Coefficient (r) | 0.9998 | 0.9999 | 0.9998 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS/MS provides high sensitivity and selectivity, making it particularly suitable for the quantification of drugs in biological matrices like human plasma.
Experimental Protocol
A representative LC-MS/MS method is outlined below:
-
Sample Preparation: Simple protein precipitation from plasma using acetonitrile.[8]
-
Chromatography: LC separation is performed before mass spectrometric detection.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used in the positive ion, multiple reaction monitoring (MRM) mode.[8]
-
Ion Transitions: m/z of 614/421 for Indinavir and 628/421 for the internal standard.[8]
-
Quantitative Data Summary
| Parameter | LC-MS/MS Method |
| Linearity Range | 3.0 - 12320 ng/ml[8] |
| Analysis Time | 5 minutes per sample[8] |
| Key Advantage | Fast sample preparation and wide dynamic assay range[8] |
Logical Relationship of Analytical Method Selection
The choice of an analytical method for Indinavir sulfate quantification depends on various factors including the sample matrix, required sensitivity, and available instrumentation.
Caption: Factors influencing the selection of an analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound is a critical decision that impacts the reliability of the results.
-
HPLC methods offer a good balance of sensitivity, selectivity, and cost, making them suitable for routine quality control of bulk drugs and pharmaceutical formulations.
-
UV-Visible spectrophotometry provides a simple and economical alternative, particularly for bulk drug analysis where high sensitivity is not a primary requirement.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace amounts of the drug need to be quantified in complex biological matrices.
While no direct inter-laboratory comparison studies for this compound were identified in the public domain, the data presented from various single-laboratory validation studies provide a strong basis for comparing the performance of these different analytical techniques. For a definitive assessment of method robustness and inter-laboratory reproducibility, a formal proficiency testing program would be invaluable.
References
- 1. ijcpa.in [ijcpa.in]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. xlstat.com [xlstat.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid quantification of indinavir in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide offers a detailed comparison of the in vitro cytotoxicity of Indinavir sulfate ethanolate with other commercially available HIV protease inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the cytotoxic profiles of these antiviral compounds.
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values for Indinavir and other protease inhibitors across various cell lines. These values are essential for understanding the therapeutic index of each compound. It is important to consider that variations in experimental methodologies (e.g., cell lines, exposure times, and assay types) can influence the results, and direct comparisons should be made with this in mind.
| Protease Inhibitor | Cell Line | Assay Type | IC50/CC50 (µM) | Reference |
| Indinavir | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | >100 | [1] |
| Saquinavir | Acute Myeloid Leukemia (AML) cells | Not specified | Cytotoxic at low micromolar concentrations | [2] |
| Ritonavir | Acute Myeloid Leukemia (AML) cells | Not specified | Cytotoxic at clinically achievable concentrations | [2] |
| Human Endothelial Cells | Cell Proliferation Assay | Time- and dose-dependent cytotoxicity | [3] | |
| Nelfinavir | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | Marked toxicity at 100 µM | [1] |
| Acute Myeloid Leukemia (AML) cells | Not specified | Cytotoxic at low micromolar concentrations | [2] | |
| Lopinavir | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | Marked toxicity at 100 µM | [1] |
| Acute Myeloid Leukemia (AML) cells | Not specified | Cytotoxic at low micromolar concentrations | [2] | |
| Amprenavir | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | No significant upregulation of P-gp at 100 µM | [1] |
Experimental Methodologies
The assessment of in vitro cytotoxicity is crucial in drug development. A widely accepted and utilized method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Detailed Protocol for MTT Cytotoxicity Assay
-
Cell Culture and Plating:
-
Human cell lines, such as peripheral blood mononuclear cells (PBMCs) or the human hepatoma cell line HepG2, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment and stabilization.
-
-
Compound Exposure:
-
Stock solutions of this compound and other protease inhibitors are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the cell culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 atmosphere.
-
-
MTT Incubation and Formazan Solubilization:
-
Following the treatment period, 10-20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
The culture medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of sodium dodecyl sulfate in N,N-dimethylformamide) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a key signaling pathway implicated in the cytotoxic effects of some protease inhibitors.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed signaling pathway for Indinavir-induced cytotoxicity in lymphocytes.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ritonavir, nelfinavir, saquinavir and lopinavir induce proteotoxic stress in acute myeloid leukemia cells and sensitize them for proteasome inhibitor treatment at low micromolar drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Indinavir sulfate ethanolate in biological matrices. It is designed to assist researchers and drug development professionals in selecting and implementing robust bioanalytical assays. The guide also presents alternative analytical techniques and includes detailed experimental protocols and supporting data for objective performance evaluation.
Comparative Analysis of Analytical Methods
The quantification of Indinavir in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While various analytical techniques are available, LC-MS/MS is widely regarded as the gold standard due to its high sensitivity, selectivity, and speed.[1] This section compares the performance of different LC-MS/MS methods and contrasts them with alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.
LC-MS/MS Method Performance
LC-MS/MS methods offer superior sensitivity and specificity for Indinavir analysis. The validation parameters for several published methods are summarized below, showcasing the typical performance characteristics achieved. These methods commonly employ either protein precipitation (PPT) or solid-phase extraction (SPE) for sample preparation.
| Parameter | Method 1 (PPT)[2] | Method 2 (PPT)[3] | Method 3 (SPE in mouse serum/tissues)[4] |
| Linearity Range (ng/mL) | 3.0 - 12,320 | 30 - 15,000 | 0.2 - 1,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.0 | 30 | 0.2 |
| Intra-day Precision (%CV) | < 10% | < 8.5% | < 10.3% |
| Inter-day Precision (%CV) | < 12% | < 9.2% | < 11.2% |
| Intra-day Accuracy (% bias) | Within ± 10% | Within ± 7.5% | Within ± 9.8% |
| Inter-day Accuracy (% bias) | Within ± 12% | Within ± 8.1% | Within ± 10.5% |
| Recovery (%) | Not explicitly stated | > 85% | > 90% |
Alternative Method: HPLC-UV
Prior to the widespread adoption of LC-MS/MS, HPLC with UV detection was a common method for the analysis of antiretroviral drugs.[5] While generally less sensitive than LC-MS/MS, modern HPLC-UV methods can still provide reliable quantification for certain applications.
| Parameter | HPLC-UV Method (SPE)[6] |
| Linearity Range (ng/mL) | 10 - 800 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 |
| Within-day Precision (%CV) | < 7% |
| Between-day Precision (%CV) | < 11% |
| Within-day Accuracy (%) | 102 ± 7% |
| Between-day Accuracy (%) | 104 ± 11% |
| Recovery (%) | 66.4 |
Experimental Workflows and Protocols
A fundamental understanding of the experimental workflow is essential for successful method implementation and troubleshooting. The following diagrams and protocols outline the key steps in a typical LC-MS/MS bioanalytical validation for Indinavir.
General Bioanalytical Method Validation Workflow
Caption: A generalized workflow for the validation of a bioanalytical method.
Sample Preparation Protocols
1. Protein Precipitation (PPT) Protocol [2][3]
This method is rapid and straightforward, making it suitable for high-throughput analysis.
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis.
-
Procedure:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile (containing the internal standard) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
2. Solid-Phase Extraction (SPE) Protocol [4][6]
SPE provides a cleaner sample extract compared to PPT, which can reduce matrix effects and improve assay sensitivity.
-
Objective: To isolate Indinavir from the plasma matrix using a solid sorbent.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute Indinavir and the internal standard from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions
The following are typical instrument conditions for the LC-MS/MS analysis of Indinavir.
Liquid Chromatography
References
- 1. ijper.org [ijper.org]
- 2. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of two indinavir/ritonavir regimens in the treatment of HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
